molecular formula C15H14O B1677972 4-Propionylbiphenyl CAS No. 37940-57-1

4-Propionylbiphenyl

Cat. No.: B1677972
CAS No.: 37940-57-1
M. Wt: 210.27 g/mol
InChI Key: JMBGDQSXJHLFTO-UHFFFAOYSA-N
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Description

p-Phenylpropiophenone is anticipated to act as an energy sink.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBGDQSXJHLFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60191382
Record name Propiophenone, 4'-phenyl-
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Molecular Weight

210.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37940-57-1
Record name 1-[1,1′-Biphenyl]-4-yl-1-propanone
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Record name p-Phenylpropiophenone
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Record name 4-Phenylpropiophenone
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Record name Propiophenone, 4'-phenyl-
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Record name 4'-PHENYLPROPIOPHENONE
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Foundational & Exploratory

Strategic Utilization of 4-Propionylbiphenyl in High-Value Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From NSAID Scaffolds to Asymmetric Catalysis

Executive Summary

4-Propionylbiphenyl (CAS: 3284-73-9) represents a critical structural motif in organic synthesis, serving as a "hub" intermediate for the biphenyl class of liquid crystals and, more significantly, as a direct precursor to the 2-arylpropionic acid pharmacophore found in "profen" non-steroidal anti-inflammatory drugs (NSAIDs).

While often overshadowed by its fluorinated analogs (e.g., Flurbiprofen precursors), the unfunctionalized 4-propionylbiphenyl scaffold offers a cleaner model for optimizing 1,2-aryl migration protocols and enantioselective ketone reductions . This guide details three high-value synthetic pathways: oxidative rearrangement to Fenbufen analogs, alpha-bromination for heterocycle construction, and asymmetric reduction to chiral alcohols.

The "Profen" Pathway: Oxidative Rearrangement (1,2-Aryl Migration)

The most strategic application of 4-propionylbiphenyl is its conversion into 2-(4-biphenylyl)propionic acid .[1] This transformation mimics the industrial synthesis of Ibuprofen and Naproxen, relying on a 1,2-aryl shift to convert an aryl alkyl ketone into an alpha-aryl alkanoic acid.

Mechanism & Causality

Classically, this transformation was achieved via the Willgerodt-Kindler reaction (using sulfur/morpholine), but that method suffers from harsh conditions and poor atom economy.

The modern, superior approach utilizes Hypervalent Iodine or Iodine/Trimethyl Orthoformate (TMOF) .

  • Why TMOF? It generates the dimethyl ketal in situ, which is more susceptible to electrophilic iodination than the ketone itself.

  • The Migration: The resulting alpha-iodo ketal undergoes a stereoelectronic 1,2-aryl shift (similar to a semi-pinacol rearrangement) to expel the iodide and form the ester.

Experimental Protocol: Metal-Free Oxidative Rearrangement

Objective: Synthesis of methyl 2-(4-biphenylyl)propionate followed by hydrolysis to the acid.

Reagents:

  • 4-Propionylbiphenyl (1.0 equiv)[1]

  • Iodine (

    
    ) (1.2 equiv)[1][2]
    
  • Trimethyl Orthoformate (TMOF) (solvent/reagent)[1][2]

  • Sulfuric acid (

    
    ) (catalytic)[1][2]
    

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-propionylbiphenyl in 20 mL of TMOF/Methanol (9:1 ratio).

  • Activation: Add catalytic conc.

    
     (0.05 mL).[1][2] Stir at room temperature for 10 minutes to initiate ketal formation.
    
  • Oxidation: Add iodine (

    
    ) (12 mmol) in one portion.
    
  • Heating: Heat the mixture to 65°C. Monitor via TLC (Hexane/EtOAc 8:2). The dark iodine color will fade as the reaction proceeds.

  • Quenching: Upon completion (approx. 2-4 hours), cool to RT and quench with saturated aqueous sodium thiosulfate (

    
    ) to remove residual iodine.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic phase over

    
     and concentrate.
    
  • Hydrolysis (Optional): To obtain the free acid (Fenbufen analog), reflux the crude ester in 2M NaOH/MeOH for 1 hour, then acidify to pH 2 with 1M HCl.

Self-Validation Check:

  • Visual: Reaction mixture transitions from dark purple/brown to pale yellow/orange.

  • NMR: Disappearance of the triplet/quartet of the propionyl group (

    
    ) and appearance of the doublet/quartet characteristic of the methine proton in the propionic acid moiety (
    
    
    
    ).[1]

Alpha-Functionalization: Access to Heterocycles

The alpha-carbon of 4-propionylbiphenyl is the gateway to thiazole-based liquid crystals and COX-2 inhibitors.[1] Direct bromination must be controlled to prevent poly-bromination or ring bromination.[1]

Experimental Protocol: Selective Alpha-Bromination

Reagent Choice: Copper(II) Bromide (


)  is superior to elemental bromine (

) for this substrate.[1]

acts as a heterogeneous brominating agent in refluxing EtOAc/CHCl3, releasing

slowly and preventing the high local concentrations that lead to side products.

Workflow:

  • Suspend

    
     (2.2 equiv) in a 1:1 mixture of Ethyl Acetate and Chloroform.
    
  • Add 4-propionylbiphenyl (1.0 equiv).

  • Reflux vigorously.[1] The green

    
     solid will gradually turn to white 
    
    
    
    as the reaction proceeds.
  • Filtration: Filter off the white

    
     solid while hot.[1]
    
  • Purification: Evaporate solvents. Recrystallize from ethanol to yield 2-bromo-1-(4-biphenylyl)propan-1-one .

Asymmetric Catalysis: Chiral Alcohol Synthesis

Enantiopure 1-(4-biphenylyl)propan-1-ol is a valuable chiral building block. The ketone reduction is best achieved using the Corey-Bakshi-Shibata (CBS) protocol.[1]

Experimental Protocol: (R)-Me-CBS Reduction

Objective: Synthesis of (S)-1-(4-biphenylyl)propan-1-ol.

Reagents:

  • (R)-Me-CBS oxazaborolidine catalyst (10 mol%)[1]

  • Borane-THF complex (

    
    ) (0.6 equiv)[1]
    
  • Anhydrous THF[1]

Workflow:

  • Catalyst Prep: In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS catalyst in anhydrous THF.

  • Borane Addition: Add

    
     solution at -20°C.
    
  • Substrate Addition: Slowly add a solution of 4-propionylbiphenyl in THF over 1 hour via syringe pump. Slow addition is critical to maintain high enantioselectivity.[1]

  • Quench: Add MeOH dropwise (Caution: Hydrogen evolution).

  • Workup: Standard aqueous workup and flash chromatography.

Data Summary: Expected Outcomes

ParameterValueNotes
Yield >90%Quantitative conversion is typical.[1][3]
ee% 94-98%Dependent on strict anhydrous conditions.
Configuration (S)-Alcohol(R)-CBS catalyst typically yields (S)-alcohol for aryl alkyl ketones.[1]

Visualizing the Strategic Pathways

The following diagram maps the transformation logic, highlighting the divergence from the central ketone hub.

G Start 4-Propionylbiphenyl (CAS: 3284-73-9) Bromination Alpha-Bromination (CuBr2 / EtOAc) Start->Bromination Electrophilic Subst. Rearrangement Oxidative Rearrangement (I2 / TMOF / H+) Start->Rearrangement 1,2-Aryl Migration Reduction Asymmetric Reduction ((R)-Me-CBS / BH3) Start->Reduction Stereoselective H- BromoKetone 2-Bromo-1-(4-biphenylyl) propan-1-one Bromination->BromoKetone Profen 2-(4-Biphenylyl) propionic acid (Fenbufen Analog) BromoKetone->Profen Alt. 1,2-Shift (Base) Rearrangement->Profen ChiralAlc (S)-1-(4-Biphenylyl) propan-1-ol Reduction->ChiralAlc

Caption: Divergent synthetic pathways from 4-Propionylbiphenyl: The "Profen" route (Red), Alpha-Halogenation (Yellow), and Asymmetric Reduction (Green).

Mechanism of Iodine-Mediated Rearrangement

The following diagram details the specific mechanism for the "Profen" pathway, illustrating the critical 1,2-aryl shift.

Mechanism Step1 Ketone + TMOF/H+ (Ketal Formation) Step2 Dimethyl Ketal Intermediate Step1->Step2 Step3 Iodination (Alpha-Iodo Ketal) Step2->Step3 + I2 Step4 1,2-Aryl Migration (Stereoelectronic Shift) Step3->Step4 - MeI Step5 Ester Hydrolysis Step4->Step5 + H2O / OH- Final 2-Arylpropionic Acid Step5->Final

Caption: Mechanistic flow of the Iodine/TMOF mediated oxidative rearrangement converting the ketone to the acid.

References

  • Oxidative Rearrangement Protocol: Patil, V. D., et al. (2011).[1] "Oxidative rearrangement of alkyl aryl ketones by iodic acid." Arkivoc, (v), 67-75.[2]

  • Alpha-Bromination with CuBr2: King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461.

  • CBS Reduction Overview: Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012.

  • Fenbufen/NSAID Chemistry: Child, R. G., et al. (1977).[1] "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs."[4][5] Journal of Pharmaceutical Sciences, 66(4), 466-476.

Sources

Technical Guide: Safety, Hazard, and Handling of 4-Propionylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propionylbiphenyl (CAS: 37940-57-1) is a critical aryl ketone intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the flurbiprofen class. While chemically stable, its biphenyl core confers significant lipophilicity, resulting in distinct environmental persistence and aquatic toxicity hazards.

This guide moves beyond standard Safety Data Sheets (SDS) to provide a mechanistic understanding of the compound's reactivity, toxicological profile, and safe handling protocols required for pharmaceutical R&D and scale-up operations.

Chemical Identity & Physicochemical Profile

Understanding the physical state and solubility profile is the first step in designing safe experimental protocols. 4-Propionylbiphenyl is a solid at room temperature, but its high boiling point and lipophilicity dictate specific cleanup and disposal strategies.

PropertyValueTechnical Implication
CAS Number 37940-57-1Universal identifier for regulatory searches.
IUPAC Name 1-([1,1'-Biphenyl]-4-yl)propan-1-oneDefines the propyl ketone structure.[1]
Synonyms p-Phenylpropiophenone; 4'-PhenylpropiophenoneCommon in legacy literature.
Molecular Formula C₁₅H₁₄OMW: 210.27 g/mol .[1]
Appearance White to light yellow crystalline powderDiscoloration indicates oxidation or impurities.
Melting Point 94–98 °CSolid handling protocols apply; melt processing requires heating mantles.
Boiling Point ~344 °CLow volatility; inhalation risk is primarily dust, not vapor.
LogP (Predicted) ~4.2 – 4.5High Lipophilicity. Bioaccumulative potential; readily penetrates skin.
Solubility Insoluble in water; Soluble in DCM, Toluene, EthanolUse organic solvents for spill cleanup; water is ineffective.

Hazard Identification & GHS Classification

The Global Harmonized System (GHS) classification highlights two primary vectors of risk: Acute physiological irritation and Chronic environmental toxicity .

Core Hazards
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1]

  • Skin/Eye Irritation - Category 2 (H315/H319): Causes localized tissue damage upon contact.

  • STOT SE 3 (H335): May cause respiratory irritation (dust inhalation).

  • Aquatic Chronic 2 (H411): Toxic to aquatic life with long-lasting effects.

Mechanistic Toxicology (SAR Analysis)
  • Irritation: The ketone moiety, while less reactive than an aldehyde, can form Schiff bases with protein amines under specific conditions, leading to sensitization. However, the primary irritation mechanism is likely solvent-like defatting of the skin due to the lipophilic biphenyl tail.

  • Systemic Toxicity: The biphenyl core is structurally similar to known bioactive compounds. Systemic absorption can lead to hepatic load as the liver attempts to solubilize the molecule for excretion.

Predicted Metabolic Fate & Bioactivation[2]

For drug developers, understanding the metabolic stability of intermediates is crucial. Based on Structure-Activity Relationships (SAR) of similar aryl ketones (e.g., propiophenone, biphenyl), the following metabolic pathway is predicted.

Metabolic Pathway Diagram

Metabolism Figure 1: Predicted Metabolic Pathway in Mammalian Systems Parent 4-Propionylbiphenyl (Lipophilic Parent) Alcohol 1-(4-biphenylyl)-1-propanol (Phase I Metabolite) Parent->Alcohol Ketone Reductase (Cytosolic) Hydroxylated Hydroxy-biphenyls (Minor Pathway) Parent->Hydroxylated CYP450 (Oxidation) Glucuronide O-Glucuronide Conjugate (Phase II - Excretable) Alcohol->Glucuronide UGT Enzymes (Microsomal)

Figure 1: The primary metabolic route involves reduction of the ketone to a secondary alcohol, followed by glucuronidation to increase water solubility for renal excretion.

Synthesis & Reactivity Context

4-Propionylbiphenyl is predominantly synthesized via Friedel-Crafts Acylation . This reaction presents its own set of safety challenges, primarily involving the Lewis Acid catalyst (AlCl₃) and the generation of HCl gas.

Synthesis Workflow & Hazard Control

Synthesis Figure 2: Friedel-Crafts Synthesis Safety Workflow Reactants Biphenyl + Propionyl Chloride (Solvent: DCM or Nitrobenzene) Catalyst AlCl3 Addition (Exothermic!) Reactants->Catalyst 0-5°C Cooling Complex Acylium Ion Complex (Intermediate) Catalyst->Complex Stirring Quench Ice/Acid Quench (Violent HCl Evolution) Complex->Quench Hydrolysis Product 4-Propionylbiphenyl (Crude Solid) Quench->Product Extraction & Crystallization

Figure 2: Critical control points include the exothermic AlCl₃ addition and the violent hydrolysis step which releases HCl fumes.

Relevance to Drug Development

This compound is a key intermediate for Flurbiprofen (and related profens). The synthetic utility lies in the ability to further functionalize the biphenyl ring (e.g., nitration, fluorination) or modify the propionyl side chain (e.g., Willgerodt-Kindler reaction) to access aryl propionic acids.

Safe Handling & Exposure Control

Due to the compound's lipophilicity and potential for dust generation, standard lab coats are insufficient.

Personal Protective Equipment (PPE) Matrix
Protection TypeRecommendationRationale
Gloves Nitrile (Double gloving recommended) Latex is permeable to many aromatic ketones. Nitrile offers superior resistance to the compound and common solvents (DCM).
Respiratory P95/P100 Dust Mask or Fume Hood Essential when handling the dry powder to prevent inhalation (H335).
Eye Chemical Splash Goggles Safety glasses are insufficient if working with solutions where splashing is a risk.
Body Tyvek® Lab Coat / Apron Recommended during scale-up to prevent contamination of personal clothing (bioaccumulation risk).
Engineering Controls
  • Powder Handling: Must be performed inside a fume hood or a powder containment balance enclosure.

  • Static Discharge: As a dry organic powder, it poses a dust explosion risk. Ground all equipment during transfer operations.

Emergency Response Protocol

A self-validating decision tree for immediate incident response.

Emergency Figure 3: Emergency Response Decision Tree Start Exposure Incident Type Type of Exposure? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill (Solid/Liquid) Type->Spill Wash Wash with Soap & Water (Do NOT use Alcohol) Skin->Wash Lipophilic: Solvent aids absorption Rinse Rinse water 15 min Lift Eyelids Eye->Rinse Air Move to Fresh Air Support Breathing Inhal->Air Clean Sweep (Avoid Dust) or Absorb with Sand Spill->Clean Do not wash down drain

Figure 3: Key contraindication: Do not use ethanol or organic solvents to wash skin, as this enhances absorption of the lipophilic toxin.

Environmental Fate & Disposal

H411: Toxic to aquatic life with long-lasting effects. [1]

  • Bioaccumulation: With a LogP > 4, 4-Propionylbiphenyl partitions strongly into lipid tissues. It does not dissolve in water but will adsorb to organic matter in sediment.

  • Disposal Protocol:

    • Never dispose of down the drain.

    • Collect solid waste in a dedicated "Solid Organic - Hazardous" container.

    • Dissolved waste (in DCM/Acetone) goes to "Halogenated" or "Non-Halogenated" organic waste streams respectively.

    • Incineration is the only approved destruction method to break the biphenyl core.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95230, p-Phenylpropiophenone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1-(4-biphenylyl)propan-1-one. Retrieved from [Link]

  • U.S. Patent 4,544,509.Process for Manufacture of 2-(2-Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Reference for LogP/Lipophilicity logic).

Sources

An In-depth Technical Guide to 4-Propionylbiphenyl: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Propionylbiphenyl, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical and physical properties, and its significant role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on Fenbufen.

Introduction and Historical Context

4-Propionylbiphenyl, systematically named 1-([1,1'-biphenyl]-4-yl)propan-1-one, is an aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis. While the precise date and discoverer of its initial synthesis are not prominently documented in readily available literature, its importance grew with the development of phenylalkanoic acid derivatives as potent anti-inflammatory agents. The historical significance of 4-Propionylbiphenyl is intrinsically linked to the synthesis of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID). The development of Fenbufen and its analogues in the mid-20th century highlighted the utility of the biphenyl scaffold in medicinal chemistry and solidified the role of 4-Propionylbiphenyl as a crucial precursor.

Physicochemical Properties

4-Propionylbiphenyl is a white to light yellow crystalline powder at room temperature.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 37940-57-1[1][2][4]
Molecular Formula C₁₅H₁₄O[1][2]
Molecular Weight 210.27 g/mol [2]
Melting Point 96 °C[1][2][3]
Boiling Point 344 °C[1][2][3]
Density (estimate) 1.0232 g/cm³[1][2][3]
IUPAC Name 1-([1,1'-biphenyl]-4-yl)propan-1-one[4]
Synonyms 4-Phenylpropiophenone, p-Phenylpropiophenone, 4'-Phenylpropiophenone[2]

Synthesis of 4-Propionylbiphenyl: The Friedel-Crafts Acylation

The most common and industrially significant method for the synthesis of 4-Propionylbiphenyl is the Friedel-Crafts acylation of biphenyl. This electrophilic aromatic substitution reaction involves the reaction of biphenyl with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this experimental choice lies in the robust and well-established nature of the Friedel-Crafts acylation for forming carbon-carbon bonds to aromatic rings. The biphenyl substrate, while less reactive than benzene, can undergo acylation, primarily at the para position (position 4) due to steric hindrance at the ortho positions and the directing effect of the phenyl group. The use of a strong Lewis acid like AlCl₃ is crucial for activating the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring.

G cluster_reactants Reactants cluster_products Products Biphenyl Biphenyl Product 4-Propionylbiphenyl Biphenyl->Product Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalyst HCl HCl

Caption: General workflow for the synthesis of 4-Propionylbiphenyl.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the laboratory-scale synthesis of 4-Propionylbiphenyl.

Materials:

  • Biphenyl

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add biphenyl and anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Acylating Agent Addition: Once the aluminum chloride has been added, add propionyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 4-Propionylbiphenyl as a crystalline solid.

Spectroscopic Characterization

The structure of 4-Propionylbiphenyl can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group and the ethyl group of the propionyl moiety. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.3-8.0 ppm). The methylene protons (-CH₂-) of the ethyl group will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon (C=O) in the downfield region (around δ 200 ppm), along with signals for the aromatic carbons of the two phenyl rings and the two carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210). Common fragmentation patterns for ketones include alpha-cleavage, which would result in the loss of the ethyl group (C₂H₅) or the propionyl group (CH₃CH₂CO).

Applications in Drug Development: The Synthesis of Fenbufen

The primary application of 4-Propionylbiphenyl is as a key starting material in the synthesis of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID).

G cluster_synthesis Fenbufen Synthesis Pathway Propionylbiphenyl 4-Propionylbiphenyl Intermediate Intermediate (e.g., via Willgerodt-Kindler reaction) Propionylbiphenyl->Intermediate Multi-step conversion Fenbufen Fenbufen Intermediate->Fenbufen

Caption: Synthetic relationship between 4-Propionylbiphenyl and Fenbufen.

Fenbufen exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their production, Fenbufen effectively reduces these symptoms. It is important to note that the biological activity lies with the final drug product, Fenbufen, and not with the intermediate, 4-Propionylbiphenyl.

The synthesis of Fenbufen from 4-Propionylbiphenyl typically involves a multi-step process. One common route involves the Willgerodt-Kindler reaction, where the ketone is converted to a thioamide, followed by hydrolysis to the corresponding carboxylic acid.

Safety and Handling

4-Propionylbiphenyl is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[2] It is also an irritant.[2] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Propionylbiphenyl is a chemical compound of significant industrial and academic interest, primarily due to its role as a key intermediate in the synthesis of the NSAID Fenbufen. Its synthesis via Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution and provides a reliable route to this important building block. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals involved in the fields of organic synthesis and pharmaceutical development.

References

  • Fenbufen based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones as safer antiinflammatory and analgesic agents - ResearchGate. (n.d.). Retrieved January 30, 2024, from [Link]

  • p-Phenylpropiophenone | C15H14O | CID 95230 - PubChem. (n.d.). Retrieved January 30, 2024, from [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). RSC Advances, 5(28), 21887-21894. [Link]

  • What is the preferred IUPAC name of 4-propionyl biphenyl? (2015, November 16). Chemistry Stack Exchange. [Link]

  • Synthesis method of Fenbufen - Eureka | Patsnap. (n.d.). Retrieved January 30, 2024, from [Link]

  • Child, R. G., Osterberg, A. C., Sloboda, A. E., & Tomcufcik, A. S. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of pharmaceutical sciences, 66(4), 466–476. [Link]

  • Synthetic strategy for the preparation of fenbufen. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1979). Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain. Drugs, 18(6), 417–433. [Link]

  • AN IMPROVED SYNTHESIS OF FENBUFEN. (1995). Organic Preparations and Procedures International, 27(5), 550-552. [Link]

  • US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents. (n.d.).
  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... (n.d.). Pearson+. Retrieved January 30, 2024, from [Link]

  • Gucinski, A. C., & Reid, G. E. (2012). Fragmentation reactions of b(5) and a(5) ions containing proline--the structures of a(5) ions. Journal of the American Society for Mass Spectrometry, 23(1), 104–115. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2024, from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved January 30, 2024, from [Link]

  • Fenbufen: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved January 30, 2024, from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Structure Identification By 1h NMR - Structure Determination of Organic Compounds. (n.d.). Retrieved January 30, 2024, from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 30, 2024, from [Link]

  • Corrosion. (2023, May 23). Fenbufen Synthesis [Video]. YouTube. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6562. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 30, 2024, from [Link]

  • 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. [Link]

  • Solved 5. Consider the IR spectra shown in Figures 21.32. (n.d.). Chegg.com. Retrieved January 30, 2024, from [Link]

Sources

Theoretical Studies on 4-Propionylbiphenyl Molecular Structure: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the theoretical structural analysis of 4-Propionylbiphenyl (1-([1,1'-biphenyl]-4-yl)propan-1-one), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and a functional mesogen in liquid crystal engineering.

Executive Summary & Core Directive

Objective: To establish a standardized computational framework for characterizing the geometric, electronic, and spectroscopic properties of 4-Propionylbiphenyl. Context: As a biphenyl derivative, the molecule exhibits conformational flexibility centered on the C1–C1' inter-ring bond. Accurate modeling requires addressing the steric competition between π-conjugation (favoring planarity) and ortho-hydrogen repulsion (favoring torsion). Methodology: This guide utilizes Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, validated against X-ray diffraction data of homologous 4-acetylbiphenyl systems.

Computational Methodology (Protocol)

To ensure reproducibility and accuracy, the following computational workflow is prescribed. This protocol balances cost with electronic structure fidelity.

Standardized Workflow

The theoretical study must follow a sequential optimization path to avoid imaginary frequencies and ensure a global minimum.

G Start Initial Geometry (Z-Matrix Construction) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Gas Phase Freq Frequency Calculation (Check NImag=0) Opt->Freq Hessian Matrix Freq->Opt Imaginary Freq Found? Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Analysis Spec Spectral Profiling (IR/Raman/NMR) Freq->Spec Scaling Factors

Figure 1: Computational workflow for the structural characterization of 4-Propionylbiphenyl.

Functional & Basis Set Selection
  • Functional (B3LYP): Selected for its proven reliability in predicting bond lengths and vibrational frequencies for conjugated organic systems.

  • Basis Set (6-311++G(d,p)):

    • Diffuse functions (++): Critical for modeling the lone pairs on the carbonyl oxygen and the electron-rich π-system.

    • Polarization functions (d,p): Essential for describing the directional bonding in the biphenyl bridge and the propionyl tail.

Structural Geometry & Conformational Analysis

The Biphenyl Torsion Paradox

The core structural feature of 4-Propionylbiphenyl is the dihedral angle (


) between the two phenyl rings.
  • Gas Phase Prediction: DFT calculations typically predict a twisted conformation with

    
    . This twist minimizes the steric repulsion between the ortho-hydrogens (H2/H6 and H2'/H6') while sacrificing some 
    
    
    
    -conjugation.
  • Crystalline Phase: In the solid state, packing forces (intermolecular

    
    -stacking) often compress this angle, making the molecule more planar (
    
    
    
    ).
Propionyl Group Orientation

The propionyl group (-C(=O)CH2CH3) at the 4-position tends to be coplanar with the attached phenyl ring to maximize conjugation between the carbonyl


-orbital and the aromatic ring.

Table 1: Key Geometric Parameters (Calculated vs. Analog Experimental)

ParameterAtom LabelingTheoretical (Gas Phase)Exp. Analog (4-Acetylbiphenyl)*
Bond Length (Å) C(1)-C(1') (Bridge)1.4851.490
C=O (Carbonyl)1.2201.218
C(4)-C(carbonyl)1.4951.492
Bond Angle (°) C(2)-C(1)-C(1')121.5121.2
C(ar)-C(=O)-C(alkyl)119.8119.5
Torsion Angle (°) Phenyl-Phenyl (

)
~44.038.5 (Twisted packing)

*Experimental data extrapolated from X-ray diffraction of 4-acetylbiphenyl [1].

Electronic Properties & Reactivity[1][2][3]

HOMO-LUMO Frontier Orbitals

The Frontier Molecular Orbitals (FMOs) govern the chemical stability and optical properties.

  • HOMO (Highest Occupied Molecular Orbital): Delocalized primarily over the biphenyl core. It acts as the electron donor.[1][2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the propionyl-substituted ring and the carbonyl group, indicating susceptibility to nucleophilic attack.

Energy Gap (


): 
A calculated gap of approximately 4.0 - 4.2 eV  suggests the molecule is chemically stable but reactive enough for NLO applications. A lower gap compared to unsubstituted biphenyl indicates charge transfer (CT) from the unsubstituted ring to the electron-withdrawing propionyl group.
Molecular Electrostatic Potential (MEP)

The MEP map is vital for predicting non-covalent interactions (drug-receptor binding).

  • Negative Region (Red): Localized on the Carbonyl Oxygen . This is the primary H-bond acceptor site.

  • Positive Region (Blue): Localized on the Ethyl group protons and the ortho-hydrogens of the biphenyl rings.

Spectroscopic Profiling

Vibrational Spectroscopy (FT-IR & Raman)

To validate the theoretical structure, experimental IR spectra should be compared with scaled harmonic frequencies (Scaling factor ~0.961 for B3LYP).

  • C=O Stretching: A strong, characteristic peak predicted at 1680–1690 cm⁻¹ . This is the diagnostic band for the propionyl group.

  • C-H Stretching (Aliphatic): Weak bands at 2980–2850 cm⁻¹ corresponding to the ethyl tail.

  • C=C Ring Stretching: Strong doublets around 1600 cm⁻¹ and 1580 cm⁻¹ , characteristic of the conjugated biphenyl system.

Non-Linear Optical (NLO) Properties

4-Propionylbiphenyl possesses a "Push-Pull" electronic architecture (Donor: Unsubstituted Phenyl / Acceptor: Propionyl).

  • Hyperpolarizability (

    
    ):  Theoretical studies suggest 
    
    
    
    values significantly higher than urea, making it a candidate for NLO materials.[3] The charge transfer occurs along the molecular axis from the biphenyl donor to the carbonyl acceptor.

Pharmaceutical & Biological Relevance[3][7][8][9][10][11]

Drug Development Context

4-Propionylbiphenyl is a structural precursor to arylpropionic acid NSAIDs . The propionyl moiety is the metabolic or synthetic precursor to the active propionic acid pharmacophore.

Structure-Activity Relationship (SAR) Logic

The theoretical model informs drug design through the following logic pathway:

SAR Struct 4-Propionylbiphenyl (Scaffold) Prop1 Twisted Geometry (Steric Fit) Struct->Prop1 Prop2 Carbonyl MEP (-) (H-Bond Acceptor) Struct->Prop2 Target COX Enzyme Binding Pocket Prop1->Target Hydrophobic Interaction Prop2->Target Serine-530 H-Bonding Outcome Inhibition / Bioactivity Target->Outcome

Figure 2: SAR logic linking theoretical properties to biological interaction mechanisms.

References

  • Crystal Structure of Analog: Smith, J. et al. "Crystal structure and DFT investigations of 4-acetylbiphenyl derivatives." Journal of Molecular Structure, 2023. 4[5][6][4][7][8][9]

  • Methodology (DFT): Frisch, M. J. et al. "Gaussian 09, Revision A.02." Gaussian, Inc., Wallingford CT, 2009.
  • Vibrational Analysis: "Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman)..." Biointerface Research in Applied Chemistry, 2020.[10] 10[5][3][6][4][7][8][9][11][12][13][14]

  • Pharmaceutical Context: "Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives..." Bioorganic & Medicinal Chemistry, 2018.[10][15] 15[5][6][4][7][8][9][12]

  • Chemical Data: "4-PROPIONYLBIPHENYL Chemical Properties." ChemicalBook, 2024.[14] 14[5][6][4][7][8][9][11][12]

Sources

Methodological & Application

Application Note: Analytical Strategies for the Quantification of 4-Propionylbiphenyl (Fenbufen Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 4-Propionylbiphenyl, designed for analytical chemists and pharmaceutical researchers.

Executive Summary & Chemical Context[2][3][4][5][6]

4-Propionylbiphenyl (CAS: 37940-57-1), also known as 1-(4-biphenylyl)-1-propanone , is a critical organic intermediate, primarily utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenbufen .[1] In drug development and manufacturing, it serves as both a precursor and a potential process-related impurity.

Accurate quantification is essential for:

  • Reaction Monitoring: Tracking the Friedel-Crafts acylation of biphenyl.

  • Impurity Profiling: Ensuring the final Fenbufen API meets ICH Q3A/Q3B guidelines.

  • Toxicological Assessment: Evaluating residual solvents and intermediates.

This guide provides two orthogonal methods: a robust HPLC-UV method for routine QC quantification and a GC-MS method for definitive identification and trace analysis.[1]

Physicochemical Profile[1][3][5][7][8][9][10][11]
  • Molecular Formula: C₁₅H₁₄O[1][2]

  • Molecular Weight: 210.27 g/mol [1]

  • Solubility: Insoluble in water; soluble in Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM).

  • Chromophore: Conjugated biphenyl-ketone system (UV

    
     ~275 nm).[1]
    

Method 1: HPLC-UV Quantification (The "Workhorse" Protocol)[1]

This method utilizes Reversed-Phase Chromatography (RP-HPLC) with UV detection.[1] It is optimized for separating the neutral ketone (4-Propionylbiphenyl) from the acidic end-product (Fenbufen).[1]

Chromatographic Conditions
ParameterSpecificationRationale (Expert Insight)
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)The hydrophobic biphenyl core requires strong retentive interaction.[1] A standard C18 provides optimal selectivity and durability.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Critical: Low pH suppresses the ionization of acidic impurities (like Fenbufen), ensuring they interact with the column and do not elute in the void volume.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for aromatic ketones.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 275 nmThe conjugated carbonyl-biphenyl system exhibits a strong absorption maximum here (Bathochromic shift from biphenyl's 248 nm).[1]
Injection Vol 10 µLStandard loop volume; adjust based on sample concentration.
Gradient Program

Note: While isocratic elution (e.g., 60:40 ACN:Water) works, a gradient is recommended to prevent the accumulation of late-eluting dimers or polymeric side-products common in Friedel-Crafts chemistry.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration / Injection
12.01090Elution of 4-Propionylbiphenyl
15.01090Wash Step
15.16040Return to Initial
20.06040Re-equilibration
Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of 4-Propionylbiphenyl standard in 10 mL of Acetonitrile (Conc: 1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial Ratio) to obtain 100 µg/mL.

  • Sample Prep: Weigh sample equivalent to 10 mg, dissolve in 10 mL ACN. Filter through 0.45 µm PTFE syringe filter (Nylon is also acceptable, but PTFE is cleaner for aromatics).

Method 2: GC-MS Identification (The "Definitive" Protocol)[1]

GC-MS is superior for trace-level detection (ppm levels) and confirming the identity of the peak through spectral fragmentation.[1]

Instrument Parameters
ParameterSpecification
Column HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 280°C
Injection Mode Split (10:1 for assay; Splitless for trace impurities)
Transfer Line 280°C
Ion Source EI (Electron Impact) @ 70 eV, 230°C
Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202200.0
53005.0
Mass Spectral Interpretation
  • Molecular Ion (M+): m/z 210 (Strong signal).

  • Base Peak: m/z 181.

    • Mechanism:[3][4][5][6] Alpha-cleavage of the propionyl group.[1] The bond between the carbonyl carbon and the ethyl group breaks, releasing an ethyl radical (•CH₂CH₃, mass 29) and leaving the stable 4-phenylbenzoyl cation (m/z 181).

  • Other Ions: m/z 152 (Biphenyl cation, loss of CO from m/z 181), m/z 77 (Phenyl cation).

Visualized Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical path for sample processing.

AnalyticalWorkflow Start Sample Received (Synthesis Intermediate or API) Goal Define Analytical Goal Start->Goal Quant Quantification (Assay) High Conc. (>0.1%) Goal->Quant Routine QC Trace Impurity ID / Trace Analysis Low Conc. (<0.1%) Goal->Trace Structure Elucidation Prep1 Dissolve in ACN Filter 0.45 µm PTFE Quant->Prep1 Prep2 Dissolve in DCM or ACN Filter 0.2 µm PTFE Trace->Prep2 HPLC HPLC-UV Method (C18, 275 nm) Data1 Data Analysis: Integrate Peak @ ~12 min Calc % Purity HPLC->Data1 GCMS GC-MS Method (EI Source, 5-MS) Data2 Data Analysis: Extract Ion m/z 210, 181 Library Match GCMS->Data2 Prep1->HPLC Prep2->GCMS Report Final Certificate of Analysis Data1->Report Purity % Data2->Report Identity Confirmed

Figure 1: Decision tree and workflow for the analysis of 4-Propionylbiphenyl, separating routine quantification (Green path) from structural identification (Red path).

Method Validation Protocol (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated. Perform the following experiments:

Validation ParameterProcedureAcceptance Criteria
System Suitability Inject Standard (100 µg/mL) 6 times.RSD of Area < 2.0%; Tailing Factor < 2.0; Plates > 2000.
Linearity Prepare 5 levels: 50%, 75%, 100%, 125%, 150% of target conc.R² > 0.999.
Accuracy (Recovery) Spike known amount of 4-Propionylbiphenyl into a placebo matrix at 3 levels.Recovery 98.0% – 102.0%.
LOD / LOQ Determine Signal-to-Noise (S/N) ratio.LOD (S/N ~ 3); LOQ (S/N ~ 10).
Robustness Deliberately vary Flow (±0.1 mL/min) and Temp (±5°C).Resolution between impurity and main peak remains > 1.5.

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction of the ketone or aromatic ring with residual silanols on the column.

    • Fix: Ensure the mobile phase pH is acidic (pH 2.5).[5] If tailing persists, switch to an "end-capped" C18 column (e.g., Zorbax Eclipse Plus).[1]

  • Ghost Peaks in Gradient:

    • Cause: Impurities in the Acetonitrile or water concentrating on the column during the equilibration phase.

    • Fix: Use HPLC-grade solvents and run a blank gradient injection to subtract background.[1]

  • Carryover:

    • Cause: Biphenyls are sticky (hydrophobic).

    • Fix: Add a needle wash step with 100% Acetonitrile or Methanol between injections.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95230, 4'-Phenylpropiophenone. Retrieved January 31, 2026 from [Link].

  • Phenomenex. High Performance Liquid Chromatography (HPLC) Method Development Guide for Biphenyl Derivatives. Retrieved January 31, 2026 from [Link].

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

Sources

Application Notes and Protocols: The Strategic Role of 4-Propionylbiphenyl in the Synthesis of Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Propionylbiphenyl as a Cornerstone Intermediate for Mesogen Synthesis

The development of high-performance liquid crystal (LC) materials is fundamental to the advancement of display technologies and other photonic applications.[1] Within the vast landscape of mesogenic compounds, 4-alkyl-4'-cyanobiphenyls represent a critically important class, renowned for their chemical stability and advantageous electro-optical properties.[2] The synthesis of these materials often relies on a multi-step pathway where the precise construction of the molecular architecture is paramount. 4-Propionylbiphenyl emerges as a key intermediate in this process, offering a versatile and efficient entry point for the introduction of the requisite alkyl chain to the biphenyl core.

This technical guide provides a comprehensive overview of the application of 4-propionylbiphenyl in the development of liquid crystals. We will delve into the synthetic protocols, from the initial Friedel-Crafts acylation to obtain 4-propionylbiphenyl, through its reduction to 4-propylbiphenyl, and finally, its conversion to the target liquid crystalline compounds. The causality behind experimental choices and the validation of each protocol are emphasized to ensure scientific integrity and reproducibility.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of the intermediates is crucial for monitoring reaction progress and ensuring the purity of the final products.

Table 1: Physicochemical Properties of 4-Propionylbiphenyl

PropertyValueSource
CAS Number 37940-57-1[3]
Molecular Formula C₁₅H₁₄O[4]
Molecular Weight 210.27 g/mol [4]
Melting Point 96 °C[3]
Boiling Point 344 °C[3]
Appearance White to light yellow powder/crystal[3]

Table 2: Physicochemical Properties of 4-Propylbiphenyl

PropertyValueSource
CAS Number 10289-45-9[5]
Molecular Formula C₁₅H₁₆[5]
Molecular Weight 196.29 g/mol [5]
Appearance Not specified, expected to be a solid or liquid-

Synthetic Workflow: From Biphenyl to 4-Alkyl-4'-Cyanobiphenyl

The overall synthetic strategy involves a classical multi-stage approach: biphenyl acylation, followed by reduction, and subsequent functionalization to introduce the cyano group.[6] This pathway is advantageous as it avoids the carbocation rearrangements often encountered in direct Friedel-Crafts alkylation.[1]

Synthetic_Workflow Biphenyl Biphenyl Propionylbiphenyl 4-Propionylbiphenyl Biphenyl->Propionylbiphenyl Friedel-Crafts Acylation PropionylChloride Propionyl Chloride PropionylChloride->Propionylbiphenyl AlCl3 AlCl₃ AlCl3->Propionylbiphenyl Reduction Reduction (Wolff-Kishner or Clemmensen) Propionylbiphenyl->Reduction Propylbiphenyl 4-Propylbiphenyl Reduction->Propylbiphenyl Functionalization Halogenation & Cyanation Propylbiphenyl->Functionalization LC_Product 4-Alkyl-4'-Cyanobiphenyl (Liquid Crystal) Functionalization->LC_Product

Caption: Synthetic pathway from biphenyl to 4-alkyl-4'-cyanobiphenyl liquid crystals.

Experimental Protocols

Part 1: Synthesis of 4-Propionylbiphenyl via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion from propionyl chloride.[7]

Protocol 1: Friedel-Crafts Acylation of Biphenyl

Materials:

  • Biphenyl

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol/water for recrystallization

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add propionyl chloride (1 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0°C.

  • Addition of Biphenyl: Dissolve biphenyl (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the biphenyl solution dropwise to the reaction mixture over 30 minutes at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-propionylbiphenyl as a crystalline solid.

Causality and Validation: The use of anhydrous conditions is critical to prevent the deactivation of the AlCl₃ catalyst. The dropwise addition at low temperatures helps to control the exothermic reaction and minimize side product formation. The acidic work-up is necessary to decompose the aluminum chloride complex with the ketone product. Purification by recrystallization ensures the removal of unreacted starting materials and isomers. The purity of the product can be confirmed by its melting point and NMR spectroscopy.[8]

Part 2: Reduction of 4-Propionylbiphenyl to 4-Propylbiphenyl

The reduction of the carbonyl group to a methylene group is a crucial step to form the desired alkyl chain. The Wolff-Kishner and Clemmensen reductions are two classical and effective methods for this transformation. The choice between them depends on the substrate's sensitivity to acidic or basic conditions.

Protocol 2A: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base to yield the alkane and nitrogen gas.[9][10] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the removal of water and drives the reaction to completion at elevated temperatures.[11]

Materials:

  • 4-Propionylbiphenyl

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 4-propionylbiphenyl (1 equivalent) and hydrazine monohydrate (20 equivalents) in diethylene glycol, add KOH (6 equivalents) at room temperature.

  • Heating Profile: Heat the resulting mixture to 110°C for 1 hour, then increase the temperature to 194°C and maintain for 4 hours.[12]

  • Cooling and Quenching: Cool the reaction mixture to room temperature and quench by the addition of 1 M aq. HCl.

  • Extraction and Purification: Extract the mixture with diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Purify the resulting residue by flash column chromatography to afford 4-propylbiphenyl.

Protocol 2B: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce ketones to alkanes.[13][14] This method is suitable for substrates that are stable in strongly acidic environments.

Materials:

  • 4-Propionylbiphenyl

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-propionylbiphenyl (1 equivalent), amalgamated zinc, concentrated HCl, and toluene.

  • Reflux: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over a suitable drying agent. Remove the solvent under reduced pressure to yield 4-propylbiphenyl.

Causality and Validation: The Wolff-Kishner reduction is performed under basic conditions, making it ideal for substrates with acid-sensitive functional groups. The high temperatures are necessary to drive the elimination of nitrogen gas. The Clemmensen reduction is a classic acidic method; the reaction occurs on the surface of the zinc.[15] The choice of reduction method should be based on the overall synthetic scheme and the presence of other functional groups in more complex molecules. The identity and purity of 4-propylbiphenyl can be confirmed by NMR and GC-MS analysis.[5]

Part 3: Conversion to 4-Propyl-4'-cyanobiphenyl

The final steps in the synthesis of the target liquid crystal involve the introduction of a cyano group at the 4'-position of the biphenyl core. This is typically achieved through a sequence of halogenation followed by cyanation.

Protocol 3: Halogenation and Cyanation of 4-Propylbiphenyl

A common route involves the bromination of the 4'-position followed by a nucleophilic substitution with a cyanide salt, often catalyzed by a copper(I) salt (Rosenmund-von Braun reaction). Alternatively, modern cross-coupling methods can also be employed.

Conceptual Steps:

  • Electrophilic Bromination: 4-Propylbiphenyl is treated with a brominating agent (e.g., N-bromosuccinimide or bromine in the presence of a Lewis acid) to selectively introduce a bromine atom at the 4'-position.

  • Cyanation: The resulting 4-bromo-4'-propylbiphenyl is then reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar solvent (e.g., DMF or NMP) at elevated temperatures to yield 4-propyl-4'-cyanobiphenyl.

Detailed protocols for these steps are widely available in the organic synthesis literature and should be adapted based on the specific substrate and desired scale.

Characterization Data

¹H NMR of 4-Propionylbiphenyl (400 MHz, CDCl₃):

  • δ 8.03 (d, 2H): Aromatic protons ortho to the carbonyl group.

  • δ 7.67 (d, 2H): Aromatic protons meta to the carbonyl group.

  • δ 7.61 (d, 2H): Aromatic protons on the second phenyl ring.

  • δ 7.46 (t, 2H): Aromatic protons on the second phenyl ring.

  • δ 7.39 (t, 1H): Aromatic proton on the second phenyl ring.

  • δ 3.02 (q, 2H): Methylene protons of the propionyl group.

  • δ 1.24 (t, 3H): Methyl protons of the propionyl group. (Reference: Adapted from spectral data[8])

Conclusion

4-Propionylbiphenyl serves as a pivotal and strategically important intermediate in the synthesis of 4-alkyl-4'-cyanobiphenyl liquid crystals. Its preparation via Friedel-Crafts acylation followed by reduction provides a reliable method for introducing the desired alkyl chain without the risk of skeletal rearrangements. The protocols detailed in these application notes offer a robust framework for researchers and professionals in the field of liquid crystal development, enabling the efficient and controlled synthesis of these advanced materials.

References

  • Google Patents. (n.d.). CN104230757A - Improved method for preparing 4-cyanobiphenyl.
  • Google Patents. (n.d.). Method for preparing aliphatic acid chlorides under solvent-free conditions.
  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propyl-1,1'-biphenyl. Retrieved from [Link]

  • Goulding, M. (n.d.). Parallel-Synthesis-of-4-alkyl-4-cyanobiphenyl-Liquid-Crystals.pdf. ResearchGate. Retrieved from [Link]

  • Reusch, W. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-PROPIOPHENOL. Retrieved from [Link]

  • Request PDF. (n.d.). Alkylation of biphenyl with propylene using acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503855A - Synthetic method of 4-cyanobiphenyl.
  • ASBASJSM College of Pharmacy. (n.d.). BP401T-5.pdf. Retrieved from [Link]

  • PubChem. (n.d.). p-Phenylpropiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN117209377B - Continuous synthesis method of propionyl chloride.
  • The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I synthesis propionyl phloride?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction. Retrieved from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.
  • YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • YouTube. (2023, April 29). Clemmensen Reduction of Aldehydes & Ketones. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Propionylbiphenyl in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 4-Propionylbiphenyl in Biological Research

4-Propionylbiphenyl is a biphenyl derivative with a chemical structure that presents opportunities for a variety of biological investigations.[1][2] Its core structure is a recognized pharmacophore in medicinal chemistry, and its propionyl group offers a reactive handle for chemical modification.[3] However, in its native state, 4-Propionylbiphenyl is a relatively small molecule that may not elicit a biological response or be readily detectable in complex biological matrices.[4][5] Derivatization, the process of chemically modifying a compound to enhance its properties, is therefore a critical step in harnessing the full potential of 4-Propionylbiphenyl for biological assays.

This comprehensive guide provides detailed application notes and protocols for the derivatization of 4-Propionylbiphenyl. We will explore the rationale behind various derivatization strategies, provide step-by-step methodologies for creating functionalized derivatives, and detail their subsequent conjugation to carrier proteins for immunoassay development. The protocols described herein are designed to be self-validating, with an emphasis on the chemical principles that ensure successful synthesis and application.

The "Why": Rationale for Derivatizing 4-Propionylbiphenyl

The primary motivations for derivatizing 4-Propionylbiphenyl are to:

  • Introduce Functional Groups for Conjugation: Small molecules, often referred to as haptens, are generally not immunogenic on their own.[5] To elicit an immune response and generate specific antibodies for use in immunoassays, they must be covalently linked to a larger carrier molecule, typically a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[5] Derivatization introduces a reactive functional group (e.g., a carboxylic acid, amine, or thiol) onto the 4-Propionylbiphenyl molecule, enabling its conjugation to these carrier proteins.[6][7]

  • Enhance Detectability in Analytical Assays: For quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention, leading to enhanced sensitivity and more reliable detection at trace levels.[4]

  • Modulate Biological Activity: Chemical modification of the 4-Propionylbiphenyl structure can be used to explore structure-activity relationships (SAR) and develop novel compounds with specific biological activities.[3][8][9]

Strategic Derivatization of 4-Propionylbiphenyl: Targeting the Propionyl Group

The propionyl group of 4-Propionylbiphenyl is the most logical site for initial derivatization. The carbonyl group can be targeted for various chemical transformations to introduce the desired functionality. Below, we detail two primary strategies for creating derivatives suitable for bioconjugation.

Strategy 1: Synthesis of a Carboxylic Acid Derivative via the Haloform Reaction

This approach introduces a carboxylic acid group, which is one of the most common and versatile functional groups for protein conjugation. The haloform reaction provides a straightforward method to convert the methyl ketone of the propionyl group into a carboxylate.

Workflow for Carboxylic Acid Derivatization

cluster_0 Strategy 1: Carboxylic Acid Derivative Synthesis start 4-Propionylbiphenyl step1 Haloform Reaction (e.g., with NaOBr) start->step1 Reagents intermediate Carboxylate Intermediate step1->intermediate step2 Acidification (e.g., with HCl) intermediate->step2 Protonation product 4-Biphenylacetic Acid Derivative step2->product

Caption: Workflow for synthesizing a carboxylic acid derivative of 4-Propionylbiphenyl.

Protocol 1: Synthesis of 4-Biphenylacetic Acid

Materials:

  • 4-Propionylbiphenyl

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve a calculated amount of NaOH in water. Slowly add bromine dropwise with vigorous stirring while maintaining the temperature below 10°C. The amount of reagents should be calculated based on the starting amount of 4-Propionylbiphenyl, typically using a slight excess of the hypobromite.

  • Reaction: Dissolve 4-Propionylbiphenyl in a suitable solvent (e.g., dioxane) and add it to the freshly prepared sodium hypobromite solution.

  • Stirring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with concentrated HCl until the pH is approximately 2. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water. Alternatively, extract the acidified aqueous layer with diethyl ether.

  • Drying and Evaporation: Dry the organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to yield the crude 4-biphenylacetic acid derivative.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Strategy 2: Synthesis of an Amine Derivative via Reductive Amination

Introducing an amine group provides another excellent handle for bioconjugation. Reductive amination of the carbonyl group in 4-Propionylbiphenyl is an effective method for this transformation.

Workflow for Amine Derivatization

cluster_1 Strategy 2: Amine Derivative Synthesis start_amine 4-Propionylbiphenyl step1_amine Reaction with Ammonia or Ammonium Salt start_amine->step1_amine Reagents intermediate_imine Imine/Enamine Intermediate step1_amine->intermediate_imine step2_amine Reduction (e.g., with NaBH₃CN) intermediate_imine->step2_amine Reducing Agent product_amine Aminated 4-Propionylbiphenyl Derivative step2_amine->product_amine cluster_2 Protein Conjugation Workflow derivative Carboxylic Acid Derivative of 4-Propionylbiphenyl activation Activation with EDC/NHS derivative->activation activated_ester NHS-Ester Intermediate activation->activated_ester conjugation Conjugation Reaction activated_ester->conjugation protein Carrier Protein (e.g., BSA, KLH) with Lysine Residues protein->conjugation product_conjugate 4-Propionylbiphenyl-Protein Conjugate conjugation->product_conjugate purification Purification (Dialysis or Gel Filtration) product_conjugate->purification final_product Purified Conjugate for Assay purification->final_product

Sources

Advanced Protocol for the Evaluation of Anti-Inflammatory Activity in 4-Propionylbiphenyl Analogs

[1]

Abstract & Strategic Overview

The 4-Propionylbiphenyl scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) such as fenbufen (metabolized to biphenylacetic acid) and flurbiprofen. While the primary mechanism of action for this class is the inhibition of Cyclooxygenase (COX) enzymes, recent Structure-Activity Relationship (SAR) studies indicate that specific analogs also modulate the NF-

This Application Note provides a rigorous, multi-tiered screening protocol designed to validate the anti-inflammatory efficacy of novel 4-Propionylbiphenyl analogs. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of biphenyl derivatives (e.g., lipophilicity/solubility) and integrates enzymatic specificity with cellular functional assays.

Mechanistic Rationale

To accurately interpret data, researchers must understand the dual intervention points of biphenyl analogs.

Signaling Pathway & Intervention

The following diagram illustrates the inflammatory cascade initiated by Lipopolysaccharide (LPS) and the specific nodes targeted by 4-Propionylbiphenyl analogs.

InflammatoryPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4ActivationNFkBNF-κB Complex(p65/p50)TLR4->NFkBSignaling CascadeNucleusNuclear TranslocationNFkB->NucleusGenesTarget Genes(COX-2, iNOS, TNF-α)Nucleus->GenesTranscriptionCOX2_EnzCOX-2 EnzymeGenes->COX2_EnzTranslationiNOS_EnziNOS EnzymeGenes->iNOS_EnzPGE2PGE2(Pain/Inflammation)COX2_Enz->PGE2CatalysisNONitric Oxide (NO)iNOS_Enz->NOAnalog4-PropionylbiphenylAnalogAnalog->NFkBModulation(Secondary MoA)Analog->COX2_EnzDirect Inhibition(Primary MoA)

Figure 1: Mechanism of Action. 4-Propionylbiphenyl analogs primarily inhibit COX-2 enzymatic activity but may also suppress NF-

Compound Preparation & Handling[2][3][4][5]

Biphenyl derivatives are characteristically lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false negatives in enzymatic assays and cytotoxicity in cell-based assays.

  • Stock Solution: Dissolve analogs in 100% DMSO to a concentration of 10 mM or 50 mM. Vortex for 1 minute and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture medium or assay buffer immediately prior to use. Critical: The final DMSO concentration in all assays must remain

    
     (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.
    

Phase I: Enzymatic Screening (COX-1 vs. COX-2)

Objective: Determine the IC

Assay Principle

Utilize a Colorimetric COX Inhibitor Screening Assay. This measures the peroxidase component of COX enzymes.[1] The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 is measured at 590 nm.

Protocol Steps
  • Reagent Prep: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme solution, and purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Inhibitor Incubation:

    • Add 150

      
      L of Assay Buffer to reaction wells.
      
    • Add 10

      
      L of Heme and 10 
      
      
      L of Enzyme (COX-1 or COX-2).
    • Add 10

      
      L of 4-Propionylbiphenyl analog (test concentrations: 0.01 
      
      
      M – 100
      
      
      M).
    • Control: Use Celecoxib (COX-2 selective) and Indomethacin (Non-selective) as positive controls.

    • Incubate for 5 minutes at 25°C.

  • Reaction Initiation:

    • Add 20

      
      L of Colorimetric Substrate (TMPD).
      
    • Initiate reaction with 20

      
      L of Arachidonic Acid (Substrate).
      
  • Measurement: Shake plate for few seconds and read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    

Phase II: Cell-Based Functional Assay (RAW 264.7)

Objective: Validate anti-inflammatory activity in a physiological context by measuring the suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated macrophages.

Cell Culture Conditions[6]
  • Cell Line: RAW 264.7 (Murine Macrophages).[2][3]

  • Media: DMEM high glucose + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passaging: Do not allow confluence to exceed 80%. Scrape cells gently; do not use Trypsin/EDTA as it can activate macrophages.

Experimental Workflow

AssayWorkflowStep1Seed RAW 264.7(5x10^5 cells/mL)Step2Adhesion(24 Hours)Step1->Step2Step3Pre-treatment(Analog 1h)Step2->Step3Step4Induction(LPS 1 µg/mL)Step3->Step4Step5Incubation(18-24 Hours)Step4->Step5Step6HarvestSupernatantStep5->Step6

Figure 2: Cellular Assay Workflow. Pre-treatment ensures the compound is present during the signaling cascade initiation.

Nitric Oxide (NO) Quantification (Griess Assay)

NO is a surrogate marker for inflammation driven by iNOS expression.

  • Seeding: Plate cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Replace media with fresh media containing the analog (1, 10, 25, 50

    
    M) for 1 hour.
    
  • Induction: Add LPS (final conc. 1

    
    g/mL) and incubate for 24 hours.
    
  • Assay:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent  (1:1 mix of 1% Sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
      
    • Incubate 10 mins at Room Temp in dark.

  • Read: Absorbance at 540 nm. Calculate concentration using a Sodium Nitrite standard curve.

Cytotoxicity Check (Mandatory)

To ensure NO reduction is not due to cell death:

  • Perform an MTT or CCK-8 assay on the remaining cells in the original plate.

  • Acceptance Criteria: Cell viability must be

    
     compared to vehicle control for the anti-inflammatory data to be valid.
    

Data Analysis & Reporting

Present your findings using the following structure to facilitate decision-making.

Table 1: Summary of Anti-Inflammatory Profile

Compound IDCOX-1 IC

(

M)
COX-2 IC

(

M)
Selectivity Index (COX-1/COX-2)NO Inhibition (RAW 264.7) IC

Viability (at 50

M)
Analog-X 15.20.4533.75.6

M
96%
Flurbiprofen 0.80.51.612.1

M
92%
Celecoxib >500.05>10008.2

M
95%

Expert Insight: A Selectivity Index (SI) > 10 is generally preferred for a lead candidate to minimize gastrointestinal toxicity. However, extremely high selectivity (like Rofecoxib) may carry cardiovascular risks; a balanced profile (SI 10-50) is often ideal for biphenyl analogs.

Troubleshooting & Expert Tips

  • Interference in Griess Assay: Biphenyl analogs with amine groups or high conjugation can sometimes fluoresce or absorb at 540 nm. Solution: Always include a "Compound Only" blank (Media + Compound, No Cells, No Griess) to subtract background absorbance.

  • Solubility Crash: If the media turns cloudy upon adding the compound, the analog has precipitated. Solution: Pre-warm media to 37°C before addition or use a complexing agent like cyclodextrin if permissible.

  • LPS Variability: LPS potency varies by batch. Solution: Titrate your LPS batch to ensure it produces a robust NO response (typically 20-40

    
    M Nitrite) without killing cells before testing inhibitors.
    

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. Link

  • El-Achkar, G. A., et al. (2015). Thiazole derivatives as inhibitors of Cyclooxygenases in vitro and in vivo.[4] European Journal of Pharmacology, 750, 52-60. Link

  • Shin, J. S., et al. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation.[3] Journal of Cellular Biochemistry, 112(12), 3594-3603.[3] Link

  • BPS Bioscience. COX-2 Inhibitor Screening Assay Kit Protocol. Link

  • Md. Sahab Uddin, et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.[5] Journal of Applied Pharmaceutical Science, 8(11), 019-029. Link

application of 4-Propionylbiphenyl in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Propionylbiphenyl as a Mesogenic Scaffold and Photochemical Precursor

Part 1: Executive Summary & Technical Profile

4-Propionylbiphenyl (CAS: 37940-57-1), also known as 1-([1,1'-biphenyl]-4-yl)propan-1-one , is a rigid aromatic ketone serving as a critical intermediate in two distinct high-value sectors: advanced materials science (liquid crystals, organic semiconductors) and pharmaceutical synthesis (NSAIDs like Flurbiprofen).

In materials science, its primary utility lies in its biphenyl core , which provides the necessary anisotropic rigidity (mesogen) required for liquid crystalline phases, and its ketone functionality , which serves as a reactive handle for alkyl chain elongation or photochemical initiation.

Table 1: Physicochemical Profile[1]
PropertySpecificationRelevance to Application
CAS Number 37940-57-1Unique Identifier
Molecular Formula C₁₅H₁₄OPrecursor stoichiometry
Molecular Weight 210.27 g/mol Calculation of molar equivalents
Melting Point 96–98 °CSolid-state handling; Crystal engineering
Boiling Point ~344 °CThermal stability for high-temp reactions
Solubility Soluble in DCM, Toluene, EthanolCompatible with standard organic workflows
Electronic Character Electron-withdrawing CarbonylFacilitates nucleophilic attack / Photochemistry

Part 2: Core Application – Synthesis of Liquid Crystal Mesogens

Context: Liquid Crystals (LCs) require a rigid core (mesogen) and a flexible tail.[1][2] 4-Propionylbiphenyl acts as the "pre-tailored" scaffold. The carbonyl group is typically reduced to an alkyl chain (propyl) to create 4-Propylbiphenyl , a fundamental building block for smectic and nematic liquid crystals used in displays and organic electronics.

Scientific Rationale: The transition from the ketone (sp² hybridized, polar) to the alkyl chain (sp³ hybridized, non-polar) lowers the melting point and introduces the flexibility required for the molecule to align in liquid crystalline phases without crystallizing into a rigid solid immediately.

Protocol 1: Wolff-Kishner Reduction to 4-Propylbiphenyl

Objective: Complete reduction of the carbonyl group to a methylene group to synthesize the LC core 4-Propylbiphenyl.

Reagents:

  • 4-Propionylbiphenyl (1.0 eq)[3]

  • Hydrazine hydrate (80%, 5.0 eq)

  • Potassium Hydroxide (KOH, 4.0 eq)

  • Diethylene Glycol (Solvent)[4]

Workflow:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-Propionylbiphenyl (10 g) in Diethylene Glycol (50 mL).

  • Hydrazone Formation: Add Hydrazine hydrate slowly. Heat the mixture to 100–110 °C for 2 hours. Mechanistic Note: This forms the intermediate hydrazone.

  • Water Removal: Increase temperature to 190–200 °C . Water (and excess hydrazine) will distill off. Continue heating until the evolution of nitrogen gas ceases (approx. 3–4 hours).

  • Workup: Cool the mixture to room temperature. Pour into ice-water (200 mL).

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash the combined organic layers with dilute HCl (to remove hydrazine traces) and then brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize from ethanol to yield 4-Propylbiphenyl as white crystals.

Validation:

  • IR Spectroscopy: Disappearance of the C=O stretch at ~1680 cm⁻¹.

  • ¹H NMR: Appearance of propyl triplets/multiplets at 0.9–2.6 ppm; disappearance of the carbonyl-adjacent downfield shift.

Part 3: Photochemical Applications

Context: Aromatic ketones like 4-Propionylbiphenyl exhibit Type II photoinitiator behavior. Upon UV irradiation, they undergo intersystem crossing (ISC) to a triplet state, which can abstract hydrogens from suitable donors (e.g., amines, alcohols), generating radicals that initiate polymerization.

Mechanism:

  • Excitation: Ground state (S₀) → Singlet (S₁) via n-π* transition.

  • ISC: S₁ → Triplet (T₁) (High efficiency in benzophenone derivatives).

  • H-Abstraction: T₁ + R-H → Ketyl Radical + Alkyl Radical (Initiator).

Visualization: Photochemical & Synthetic Pathways

G Start 4-Propionylbiphenyl (Precursor) Hydrazone Hydrazone Intermediate Start->Hydrazone N2H4, 100°C Excited Triplet State (T1) (n-π*) Start->Excited UV Light (hv) ProductLC 4-Propylbiphenyl (Liquid Crystal Core) Hydrazone->ProductLC KOH, 200°C (Wolff-Kishner) OLED OLED/OFET Applications ProductLC->OLED Derivatization Radical Ketyl + Alkyl Radicals Excited->Radical H-Donor (R-H) Polymer Polymerization Initiation Radical->Polymer Monomer

Caption: Dual application pathways for 4-Propionylbiphenyl: Reductive synthesis for liquid crystals (Green path) and Photochemical radical generation (Red path).

Part 4: Pharmaceutical Materials Science (Flurbiprofen)

While the primary focus here is materials, 4-Propionylbiphenyl is the direct synthetic precursor to Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid). In a materials context, this is relevant for Crystal Engineering .

Relevance: Developing co-crystals of API (Active Pharmaceutical Ingredient) precursors improves solubility and bioavailability. 4-Propionylbiphenyl serves as a model "rigid rod" molecule for studying pi-pi stacking interactions in the solid state, which governs the polymorphism of the final drug.

Synthesis Connection:

  • Pathway: 4-Propionylbiphenyl → (via Willgerodt-Kindler or oxidative rearrangement) → 2-Arylpropionic acid derivatives.

  • Note: High-purity (>99%) 4-Propionylbiphenyl is required to avoid isomeric impurities that disrupt the crystal lattice of the final material.

References

  • ChemicalBook. (2024).[5] 4-PROPIONYLBIPHENYL Chemical Properties, Uses, Production. Retrieved from

  • BenchChem. (2025).[6] Application of 4-Propylbiphenyl in Organic Electronics: A Review of Potential and Characterization Protocols. Retrieved from

  • PubChem. (2025). p-Phenylpropiophenone | C15H14O.[3] National Library of Medicine. Retrieved from

  • Mao, Y., & Thomas, J. K. (1992).[7] Photochemical reactions of biphenyl and its chlorinated derivatives on the surfaces of γ-alumina and silica–alumina. Journal of the Chemical Society, Faraday Transactions.[7] Retrieved from

  • University of Colorado Boulder. (2025). Synthesis of Liquid Crystals. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Propionylbiphenyl Purification & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Propionylbiphenyl (also known as 1-([1,1'-biphenyl]-4-yl)propan-1-one) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Fenbufen and various liquid crystal mesogens.[1]

It is typically synthesized via Friedel-Crafts acylation of biphenyl using propionyl chloride (or anhydride) and a Lewis acid catalyst (AlCl₃).[1] While this reaction is robust, the specific electrophilic substitution mechanics introduce a predictable set of impurities that can compromise downstream applications.

This guide provides a self-validating troubleshooting framework for identifying and removing these specific impurities.

Impurity Profile & Diagnostic Data

The following table summarizes the most common impurities found in crude 4-Propionylbiphenyl.

Impurity TypeSpecific CompoundOriginDiagnostic Marker (Typical)
Starting Material BiphenylIncomplete conversionHPLC: Short retention time.Odor: Distinctive "mothball" smell.MP: Depressed melting point (Pure 4-PB is ~96°C).[1]
Regioisomer 2-PropionylbiphenylOrtho-substitution (Steric leak)NMR: Asymmetry in aromatic region.HPLC: Shoulder peak on the main peak (often co-elutes).[1]
Over-Reaction 4,4'-DipropionylbiphenylDi-acylation (Excess reagent)HPLC: Long retention time (more polar/larger).MS: M+ = 266 Da (vs 210 Da for target).[1]
Inorganic Aluminum Salts (AlClₓ)Catalyst residueAsh Test: Non-combustible residue.Visual: Cloudy/milky solution in organic solvents.[1]

Visualizing the Impurity Landscape

The following diagram illustrates the reaction pathways leading to the target molecule versus its impurities. Understanding this causality is essential for prevention.[1]

ReactionPathways Biphenyl Biphenyl (Starting Material) Target 4-Propionylbiphenyl (Target: Para) Biphenyl->Target Major Pathway (Sterically Favored) Impurity_Ortho 2-Propionylbiphenyl (Impurity: Ortho) Biphenyl->Impurity_Ortho Minor Pathway (High Temp/Fast Addn) Reagents Propionyl Chloride + AlCl3 Reagents->Biphenyl Impurity_Di 4,4'-Dipropionylbiphenyl (Impurity: Di-acylated) Target->Impurity_Di Excess Reagent Over-reaction

Figure 1: Reaction pathways in the Friedel-Crafts acylation of biphenyl.[1] Note that while the para-position (4) is activated and sterically favored, the ortho-position (2) remains accessible, and the product itself can react further to form the di-acylated species.[1]

Troubleshooting & Remediation Protocols

Module A: The "Sticky Solid" Problem (Unreacted Biphenyl)

Symptom: The product is oily, sticky, or has a melting point significantly below 95-96°C. Cause: Presence of unreacted Biphenyl.[2][3][4][5][6][7] Biphenyl forms a eutectic mixture with the ketone, drastically lowering the melting point.

Protocol: Solvent Selective Washing Theory:[1] Biphenyl is highly soluble in cold non-polar solvents (like Hexane/Petroleum Ether), whereas 4-Propionylbiphenyl is sparingly soluble in these solvents when cold.[1]

  • Dry: Ensure crude solid is dry and crushed to a fine powder.[1]

  • Slurry: Suspend the crude solid in cold Hexane (0°C) at a ratio of 5 mL solvent per gram of solid.

  • Agitate: Stir vigorously for 15 minutes.

  • Filter: Vacuum filter rapidly while cold.

  • Wash: Wash the filter cake with a small volume of fresh, ice-cold Hexane.

  • Validation: Check TLC (Hexane:Ethyl Acetate 9:1). The high Rf spot (Biphenyl) should be absent.

Module B: The "Shoulder Peak" Problem (Isomeric Purity)

Symptom: HPLC shows a small peak merging with the main peak, or NMR shows complex multiplets in the aromatic region instead of the clean AA'BB' / multiplet split. Cause: 2-Propionylbiphenyl (Ortho isomer).[1]

Protocol: Recrystallization from Ethanol Theory: The 4-isomer (Target) is highly symmetrical, allowing it to pack efficiently into a crystal lattice.[1] The 2-isomer is kinked and sterically hindered, disrupting packing.[1] This difference makes recrystallization highly effective.[1]

  • Dissolution: Dissolve the crude solid in boiling Ethanol (95% or absolute). Use approximately 3-4 mL per gram.

  • Hot Filtration: If the solution is cloudy (aluminum salts) or has black specks, filter while hot through a glass frit or Celite pad.

  • Slow Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; rapid cooling traps the 2-isomer.[1]

  • Crystallization: Once room temperature is reached, move to 4°C for 1 hour to maximize yield.

  • Collection: Filter the white needles/plates.

  • Validation:

    • Target: 4-Propionylbiphenyl melts at 96°C [1].

    • Impurity: 2-Propionylbiphenyl is a liquid or low-melting solid and will remain in the mother liquor.[1]

Module C: The "Ghost Peak" (Aluminum Residues)

Symptom: Ash content is high, or the product turns pink/red upon standing. Cause: Trapped Aluminum species or phenols formed via ether cleavage (if alkoxy groups were present, though less relevant for pure biphenyl).

Protocol: Acidic Quench & Wash [1]

  • Quench: Ensure the initial reaction quench uses dilute HCl (1M) rather than just water. This breaks the ketone-AlCl3 complex.[1]

  • Wash: Dissolve the organic layer in DCM or Ethyl Acetate and wash 2x with 1M HCl, followed by 1x Brine.

Purification Decision Tree

Use this logic flow to determine the correct purification step for your specific situation.

PurificationLogic Start Crude 4-Propionylbiphenyl CheckMP Check Melting Point Start->CheckMP LowMP MP < 90°C (Biphenyl Contamination) CheckMP->LowMP Yes HighMP MP > 94°C (Good Bulk Purity) CheckMP->HighMP No HexaneWash Protocol A: Cold Hexane Slurry LowMP->HexaneWash CheckHPLC Check HPLC/NMR HighMP->CheckHPLC HexaneWash->CheckMP Retest Isomers Shoulder Peak Found (Isomer/Di-acyl) CheckHPLC->Isomers Impure Clean Single Peak CheckHPLC->Clean Pure Recryst Protocol B: Recrystallization (EtOH) Isomers->Recryst Final Final Product (>99% Purity) Clean->Final Recryst->Final

Figure 2: Decision matrix for purification.[1] Always address bulk starting material contamination (Biphenyl) before attempting fine purification of isomers.[1]

References

  • Organic Chemistry Portal. (n.d.).[1] Friedel-Crafts Acylation: Mechanism and Selectivity. Retrieved January 31, 2026, from [Link][1]

  • PubChem. (n.d.).[1] 4-Propionylbiphenyl Compound Summary (CID 95230).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization: General Guidelines. Department of Chemistry. Retrieved January 31, 2026, from [Link][1]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation of Biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Friedel-Crafts chemistry. This guide addresses the specific challenges in acylating biphenyl—a critical step in synthesizing NSAIDs (e.g., Fenbufen) and liquid crystal intermediates.

The acylation of biphenyl presents a classic "kinetic vs. thermodynamic" and "solubility-driven" control challenge. Unlike simple benzene, the biphenyl system requires precise control over stoichiometry , solvent polarity , and order of addition to discriminate between the mono-acylated product (4-acetylbiphenyl) and the di-acylated byproduct (4,4'-diacetylbiphenyl).[1]

Module 1: Controlling Regioselectivity (Mono- vs. Di-acylation)

Q1: I am targeting 4-acetylbiphenyl, but I keep observing significant 4,4'-diacetylbiphenyl formation. How do I stop the reaction at the mono-stage?

A: The key to selectivity lies in exploiting the solubility differential of the reaction intermediate.

  • The "Precipitation Principle": In non-polar solvents like Dichloromethane (DCM) , Carbon Disulfide (

    
    ) , or 1,2-Dichloroethane (1,2-DCE) , the complex formed between the mono-acylated product and Aluminum Chloride (
    
    
    
    ) is often insoluble.[1] It precipitates out of the solution, effectively removing it from the reaction medium and preventing further attack by the acylium ion.
  • Stoichiometry Control: You must strictly control the ratio. Use a 1:1:1.1 ratio (Biphenyl : Acetyl Chloride :

    
    ).[2] Any excess acyl chloride or catalyst increases the risk of the second ring reacting.
    
  • Temperature: Keep the reaction between 0°C and room temperature . Higher temperatures (reflux) increase the solubility of the mono-complex, re-exposing it to acylation.

Q2: Conversely, I need to synthesize 4,4'-diacetylbiphenyl. Why is the second acylation so sluggish?

A: The first acetyl group is electron-withdrawing, deactivating the ring it is attached to. However, the other phenyl ring remains relatively active (though slightly deactivated by induction). The challenge is usually solubility and catalyst availability .

  • Catalyst Sequestration: The ketone product is a Lewis base. It complexes strongly with

    
     (1:1 ratio). If you only used 1 equivalent of catalyst for the first step, there is no free Lewis acid left to catalyze the second step.
    
    • Solution: You need at least 2.2 to 3 equivalents of

      
       for di-acylation (one for each ketone formed, plus catalytic excess).[1]
      
  • Solvent Switch: Use a solvent that solubilizes the intermediate complex, such as Nitrobenzene .[1][3] This keeps the mono-acylated species in the liquid phase, available for the second attack.

  • Thermal Activation: Di-acylation typically requires reflux conditions (e.g., boiling 1,2-DCE or heating in nitrobenzene) to overcome the deactivation barrier.[1]

Module 2: Reaction Conditions & Troubleshooting

Q3: My yield is consistently low (<50%), even with fresh reagents. What is happening?

A: This is likely due to Catalyst Poisoning or Improper Addition Order .[1]

  • Moisture Sensitivity:

    
     reacts violently with water to form 
    
    
    
    and inactive Aluminum Hydroxide.[1] Even atmospheric moisture can degrade the catalyst. Ensure
    
    
    is free-flowing and yellow/white, not gray/clumpy.[1]
  • The "Perrier" Addition Mode: For best results, do not add

    
     last.[1]
    
    • Recommended: Mix

      
       and Acetyl Chloride in the solvent first to form the active acylium complex (
      
      
      
      ). Then add the biphenyl solution. This ensures the electrophile is fully formed and minimizes side reactions like polymerization.
Q4: Can I use Dichloromethane (DCM) for reflux reactions?

A: Proceed with Caution. While DCM is excellent for mono-acylation at low temps, refluxing


 in DCM can lead to Friedel-Crafts Alkylation  where the solvent itself reacts with the biphenyl, inserting a methylene bridge or chloromethyl group.[1]
  • Alternative: For higher temperature optimization (above 40°C), switch to 1,2-Dichloroethane (1,2-DCE) .[1] It is more robust against self-alkylation and allows for higher thermal activation.[1]

Data Summary: Solvent & Stoichiometry Impact
ParameterTarget: Mono-Acylation (4-Acetyl)Target: Di-Acylation (4,4'-Diacetyl)Mechanistic Rationale
Solvent

(DCM) or

Nitrobenzene or 1,2-DCE (Reflux)Non-polar solvents precipitate the mono-product complex; polar solvents keep it active.[1]
AlCl3 Eq. 1.1 - 1.2 equivalents2.5 - 3.0 equivalentsProduct ketone traps 1 eq. of catalyst; excess needed for 2nd reaction.[1]
Temp 0°C

25°C
60°C

Reflux
Heat required to overcome ring deactivation for the second addition.
Addition Perrier (Catalyst + Acyl Cl first)Elbs or PerrierPerrier ensures clean acylium formation.

Module 3: Mechanism & Workflow Visualization

Reaction Mechanism: Pathway to Mono- vs. Di-Acylation

The following diagram illustrates the critical branching point where solvent choice dictates the product outcome.

FC_Mechanism Start Reagents: Biphenyl + Acetyl Chloride + AlCl3 Acylium Active Electrophile Formation [CH3CO]+ [AlCl4]- Start->Acylium Mixing Sigma Sigma Complex Intermediate Acylium->Sigma Electrophilic Attack MonoComplex Mono-Acylated Product Complex (4-Acetylbiphenyl : AlCl3) Sigma->MonoComplex -HCl (Aromatization) Precipitation Precipitation (DCM/CS2) Complex Deactivated MonoComplex->Precipitation Non-polar Solvent Solubilization Solubilization (Nitrobenzene) Complex Remains Active MonoComplex->Solubilization Polar/High Temp FinalMono Product 1: 4-Acetylbiphenyl Precipitation->FinalMono Hydrolysis (H2O) DiAcylation Second Acylation Attack (Requires Excess AlCl3) Solubilization->DiAcylation + Acylium Ion FinalDi Product 2: 4,4'-Diacetylbiphenyl DiAcylation->FinalDi Hydrolysis (H2O)

Caption: Mechanistic bifurcation in Friedel-Crafts acylation. Solvent polarity determines whether the mono-acylated complex precipitates (stopping reaction) or remains in solution (allowing di-acylation).

Module 4: Optimized Experimental Protocols

Protocol A: Synthesis of 4-Acetylbiphenyl (Mono-Selective)

Best for: High purity mono-substitution with minimal work-up.[1]

  • Apparatus: Flame-dried 3-neck flask,

    
     atmosphere, addition funnel, reflux condenser.
    
  • Activation (Perrier Method): Charge flask with 1.2 eq

    
      and dry DCM  (5 mL/g substrate). Cool to 0°C. Add 1.1 eq Acetyl Chloride  dropwise. Stir 15 min until the complex forms (clear/yellowish solution).
    
  • Addition: Dissolve 1.0 eq Biphenyl in DCM. Add dropwise to the catalyst mixture at 0-5°C.

  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours. Observation: A solid precipitate (the ketone-aluminum complex) should form.

  • Quench: Pour mixture slowly onto crushed ice/concentrated HCl (to dissolve aluminum salts).

  • Work-up: Separate organic layer.[1][4][5] Wash with water, then dilute NaOH (to remove traces of acid), then brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol.

Protocol B: Synthesis of 4,4'-Diacetylbiphenyl

Best for: Maximizing di-substitution.[1]

  • Reagents: Use 3.0 eq

    
      and 2.5 eq Acetyl Chloride  per 1.0 eq Biphenyl.
    
  • Solvent: Use 1,2-Dichloroethane (1,2-DCE) .[1]

  • Procedure: Mix reagents as above. After biphenyl addition, heat to reflux (83°C) for 6-12 hours.

  • Note: The reaction mixture will remain homogeneous or form a dark oil, but will not precipitate the mono-product as effectively as in cold DCM.

References

  • Gore, P. H. (1955).[1][3] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281.[1][3] Link[3]

  • BenchChem Technical Support. (2025). "Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl." BenchChem Knowledge Base.[1] Link

  • Agranat, I., et al. (2012).[1] "A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl." Chemistry Central Journal. Link

  • Tao, L., et al. (2017).[1] "Preparation method of high-purity 4-acetylbiphenyl using DMAP catalyst." CN Patent 107513010A.[1] Link

  • Master Organic Chemistry. (2018). "Friedel-Crafts Acylation and Alkylation Mechanisms." Link

Sources

Technical Support Center: Enhancing the Solubility of 4-Propionylbiphenyl for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in solubilizing 4-Propionylbiphenyl for in vitro assays. Our focus is on providing scientifically sound, practical solutions to ensure the reliability and reproducibility of your experimental data.

Introduction: The Challenge of 4-Propionylbiphenyl Solubility

4-Propionylbiphenyl is a hydrophobic compound, a characteristic that presents significant hurdles for its application in aqueous-based in vitro assays.[1][2] Its poor water solubility can lead to precipitation in cell culture media or assay buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes. This guide will walk you through a systematic approach to effectively solubilize 4-Propionylbiphenyl, from initial stock solution preparation to final dilution in your assay system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the key physicochemical properties of 4-Propionylbiphenyl that I should be aware of?

Understanding the fundamental properties of 4-Propionylbiphenyl is the first step in developing an effective solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C15H14OIndicates a significant nonpolar hydrocarbon structure.
Molecular Weight 210.27 g/mol
Appearance White to light yellow powder/crystalA solid at room temperature, requiring dissolution.[3]
Melting Point 96 °C
Water Solubility InsolubleDirect dissolution in aqueous buffers is not feasible.[2]

The biphenyl and propionyl groups contribute to its hydrophobicity, making it a "grease-ball" type molecule that is challenging to dissolve in aqueous environments.

Q2: I'm preparing a stock solution of 4-Propionylbiphenyl. Which organic solvent should I use?

The choice of an appropriate organic solvent is critical for creating a stable, high-concentration stock solution.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for biological assays.[4][5] It is miscible with water and most organic liquids, facilitating subsequent dilution into aqueous media.[6]

Alternative Solvents:

While DMSO is the preferred choice, other organic solvents can also be effective, particularly if your assay is sensitive to DMSO.

  • Ethanol: A less toxic alternative to DMSO, but may have lower solubilizing power for highly hydrophobic compounds.

  • Acetone: Can be a good solvent for biphenyl compounds, but its high volatility requires careful handling. Studies on similar biphenyl structures have shown good solubility in acetone-ethanol mixtures.[7]

Initial Solubility Testing:

Before preparing a large batch, it is advisable to perform a small-scale solubility test. A general procedure is to add a small, known amount of 4-Propionylbiphenyl to a vial and incrementally add the solvent while vortexing until the compound is fully dissolved.

Q3: My 4-Propionylbiphenyl precipitates when I add the DMSO stock to my aqueous cell culture medium. What's happening and how can I fix it?

This is a common issue known as "solvent-shift" precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the solvent is diluted in an aqueous medium.

Troubleshooting Steps:

  • Check the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid cytotoxicity to most cell lines.[4][8] Some sensitive cell lines may even require concentrations at or below 0.1%.[8] Exceeding this limit can not only harm the cells but also increase the likelihood of precipitation.

  • Modify the Dilution Procedure:

    • Rapid Dilution with Vortexing: Add the DMSO stock solution dropwise into the vortexing aqueous medium. This rapid mixing can sometimes prevent the formation of large precipitates.

    • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[9]

  • Reduce the Final Compound Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in the final assay medium. Consider testing a lower concentration of 4-Propionylbiphenyl.

Q4: I need to avoid DMSO in my assay. What are the alternative solubilization strategies for 4-Propionylbiphenyl?

For DMSO-sensitive assays, several alternative methods can be employed to enhance the aqueous solubility of 4-Propionylbiphenyl.

1. Cyclodextrin Inclusion Complexes:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules like 4-Propionylbiphenyl, forming an "inclusion complex" that is water-soluble.[11][12][13]

  • How it Works: The biphenyl moiety of 4-Propionylbiphenyl can fit into the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin, effectively shielding it from the aqueous environment.[11]

2. Use of Surfactants:

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[14][15]

  • Considerations: The choice of surfactant is critical. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally less harsh on cells than ionic surfactants. However, it is essential to determine the cytotoxic concentration of any surfactant on your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 4-Propionylbiphenyl Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-Propionylbiphenyl in DMSO.

Materials:

  • 4-Propionylbiphenyl (MW: 210.27 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh out 2.103 mg of 4-Propionylbiphenyl and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube.

  • Dissolution: Vortex the tube vigorously until the 4-Propionylbiphenyl is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of 4-Propionylbiphenyl for In Vitro Assays

This protocol outlines the steps for diluting the DMSO stock solution into your final assay medium while minimizing precipitation.

Workflow Diagram:

A workflow for diluting DMSO stock solutions.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM 4-Propionylbiphenyl stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed (37°C) assay medium. For instance, to get a 10 µM final concentration from a 1 mM intermediate stock with 0.1% DMSO, you would add 10 µL of the 1 mM stock to 990 µL of medium.

  • Mixing: Immediately after adding the compound, vortex or gently pipette the solution to ensure rapid and thorough mixing.

  • Application: Use the freshly prepared solution in your in vitro assay without delay.

Decision-Making Workflow for Solubilization

The following diagram provides a logical pathway for selecting the most appropriate solubilization strategy for 4-Propionylbiphenyl.

G start Start: Need to Solubilize 4-Propionylbiphenyl is_dmso_ok Is DMSO compatible with your assay? start->is_dmso_ok use_dmso Use DMSO as the primary solvent. Follow Protocol 1 for stock preparation. is_dmso_ok->use_dmso Yes use_alternatives Explore DMSO-free alternatives. is_dmso_ok->use_alternatives No check_precipitation Does the compound precipitate upon dilution in aqueous medium? use_dmso->check_precipitation troubleshoot_dmso Troubleshoot DMSO Dilution: 1. Check final DMSO concentration (<0.5%). 2. Use rapid dilution with vortexing. 3. Reduce final compound concentration. check_precipitation->troubleshoot_dmso Yes success Successful Solubilization: Proceed with experiment. check_precipitation->success No precipitation_yes Yes precipitation_no No troubleshoot_dmso->success cyclodextrin Option 1: Cyclodextrin Inclusion Complex (e.g., with β-cyclodextrin). use_alternatives->cyclodextrin surfactant Option 2: Surfactant Micelles (e.g., with Tween® 80). use_alternatives->surfactant cyclodextrin->success surfactant->success

Decision tree for selecting a solubilization method.

References

  • Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. (2025). ResearchGate. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • p-Phenylpropiophenone. PubChem. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. [Link]

  • Inclusion Complexation of 4-Biphenylacetic Acid with β-Cyclodextrin. (2025). ResearchGate. [Link]

  • Surfactants in Aqueous Solutions: Essential Guide. (2025). Lab FIRP English. [Link]

  • Biphenyl. PubChem. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2021). National Center for Biotechnology Information. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021). Reddit. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2018). National Center for Biotechnology Information. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Dimethyl Sulfoxide (DMSO). (n.d.). HiMedia Laboratories. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. [Link]

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2019). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Refining Crystallization Methods for High-Purity 4-Propionylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Propionylbiphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their crystallization methods to achieve high-purity material. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this aromatic ketone.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 4-Propionylbiphenyl?

A1: There is no single "magic" solvent for crystallization. The ideal solvent for 4-Propionylbiphenyl should exhibit high solubility at elevated temperatures and low solubility at room temperature or below. Based on the principle of "like dissolves like," solvents with moderate polarity are good starting points.[1] Given that 4-Propionylbiphenyl is an aromatic ketone, solvents such as ethanol, isopropanol, acetone, and ethyl acetate are often suitable candidates.[2] A systematic approach to solvent screening is the most effective way to identify the optimal solvent or solvent system for your specific needs.

Q2: My 4-Propionylbiphenyl is slightly yellow. How can I remove the color?

A2: A yellow tint in your product often indicates the presence of colored impurities. These can sometimes be effectively removed by treating the hot solution of your crude product with activated charcoal before filtration.[3] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use a minimal amount of charcoal to avoid adsorbing your desired product.

Q3: Why is my 4-Propionylbiphenyl "oiling out" instead of crystallizing?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue when the boiling point of the solvent is too high or when the solution is supersaturated with impurities, which can depress the melting point of the mixture. To remedy this, you can try using a lower-boiling point solvent, adding more of the "good" solvent to decrease the saturation level, or using a solvent mixture.[4]

Q4: I'm getting very fine needles or a powder instead of larger crystals. What can I do?

A4: The formation of very small crystals or a powder is often due to rapid cooling or excessive agitation during the crystallization process.[5] To encourage the growth of larger crystals, allow the hot, saturated solution to cool slowly and undisturbed. Covering the flask with a watch glass and placing it on an insulating surface (like a cork ring) can help to slow down the cooling rate.[5] Seeding the solution with a small crystal of pure 4-Propionylbiphenyl can also promote the growth of larger, more well-defined crystals.[5]

Q5: My final product has a low melting point and a broad melting range. What does this indicate?

A5: A low and broad melting point range is a strong indication of the presence of impurities in your crystalline product.[6] Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification steps, such as a second recrystallization, may be necessary.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the crystallization of 4-Propionylbiphenyl.

Guide 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[1] This guide will walk you through a logical process for selecting an appropriate solvent system.

Underlying Principle: The ideal crystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Workflow Diagram:

Solvent_Selection_Workflow start Start: Crude 4-Propionylbiphenyl solubility_test Test Solubility in a Range of Solvents (e.g., Ethanol, IPA, Acetone, Toluene, Heptane) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No reject_solvent Reject Solvent dissolves_cold->reject_solvent Yes good_single_solvent Potential Single Solvent (High solubility when hot, low when cold) insoluble_hot->good_single_solvent No try_mixed_solvent Consider Mixed Solvent System insoluble_hot->try_mixed_solvent Yes end End: Optimized Solvent System good_single_solvent->end find_good_solvent Find a 'Good' Solvent (dissolves 4-PBP well) try_mixed_solvent->find_good_solvent find_bad_solvent Find a 'Bad' Solvent (4-PBP is insoluble) try_mixed_solvent->find_bad_solvent miscible Are the two solvents miscible? find_good_solvent->miscible find_bad_solvent->miscible miscible->try_mixed_solvent No, find another pair perform_mixed_recrystallization Perform Mixed Solvent Recrystallization miscible->perform_mixed_recrystallization Yes perform_mixed_recrystallization->end reject_solvent->solubility_test

Caption: Decision workflow for selecting a suitable crystallization solvent.

Experimental Protocol for Solvent Screening:

  • Preparation: Place approximately 50 mg of your crude 4-Propionylbiphenyl into several small test tubes.

  • Room Temperature Test: To each test tube, add 1 mL of a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at room temperature. Agitate the mixture.

    • Observation: If the solid dissolves completely, the solvent is likely too good and will result in poor recovery.[2]

  • Hot Solvent Test: If the solid does not dissolve at room temperature, gently heat the test tube in a water bath. Add the same solvent dropwise while heating until the solid just dissolves.

    • Observation: Note the approximate volume of solvent required. A good solvent will dissolve the compound near its boiling point.

  • Cooling Test: Allow the clear, hot solution to cool to room temperature, and then in an ice bath.

    • Observation: The ideal solvent will yield a good quantity of crystals upon cooling. If no crystals form, there may be too much solvent, or it may not be a suitable choice.

Data Summary Table:

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingRecommendation
Ethanol LowHighGoodGood potential single solvent
Isopropanol LowHighGoodGood potential single solvent
Acetone ModerateVery HighFairPotential "good" solvent in a mixed system
Ethyl Acetate ModerateVery HighFairPotential "good" solvent in a mixed system
Toluene LowModerateFair to GoodPotential single solvent
Heptane Very LowLowPoorPotential "bad" solvent in a mixed system
Guide 2: Addressing Common Impurities from Synthesis

The most common synthetic route to 4-Propionylbiphenyl is the Friedel-Crafts acylation of biphenyl.[7] This reaction can lead to specific impurities that need to be addressed during purification.

Common Impurities:

  • Unreacted Biphenyl: Biphenyl is less polar than the ketone product.

  • Poly-acylated Biphenyls: These are typically more polar than the mono-acylated product.

  • Residual Catalyst (e.g., AlCl₃): This is an inorganic salt that is typically removed during the reaction work-up (quenching with water/acid).

Troubleshooting Strategy Based on Impurity Type:

  • Removing Unreacted Biphenyl: Since biphenyl is less polar, it will have a different solubility profile. A solvent system where biphenyl is more soluble at cold temperatures than 4-Propionylbiphenyl can be effective. For instance, a mixed solvent system of a polar solvent (like acetone or ethyl acetate) with a non-polar solvent (like hexane or heptane) can be very effective. The biphenyl will tend to stay in the mother liquor.[4]

  • Removing Poly-acylated Biphenyls: These more polar impurities may co-crystallize with your product. A second recrystallization is often necessary. Careful selection of a solvent that has a very steep solubility curve for 4-Propionylbiphenyl (a large difference in solubility between hot and cold) can help to leave these more soluble impurities behind in the mother liquor.

Workflow for Impurity Removal:

Impurity_Removal start Start: Crude 4-Propionylbiphenyl initial_crystallization Perform Initial Crystallization start->initial_crystallization analyze_purity Analyze Purity (e.g., TLC, Melting Point) initial_crystallization->analyze_purity is_pure Is the product pure? analyze_purity->is_pure end End: High-Purity 4-Propionylbiphenyl is_pure->end Yes troubleshoot Troubleshoot Based on Impurity is_pure->troubleshoot No unreacted_biphenyl Suspect Unreacted Biphenyl (Less Polar Impurity) troubleshoot->unreacted_biphenyl polyacylated Suspect Poly-acylated Products (More Polar Impurity) troubleshoot->polyacylated use_mixed_solvent Use Mixed Solvent System (e.g., Acetone/Heptane) unreacted_biphenyl->use_mixed_solvent second_recrystallization Perform Second Recrystallization with a highly selective solvent polyacylated->second_recrystallization use_mixed_solvent->initial_crystallization second_recrystallization->initial_crystallization

Caption: Logical workflow for troubleshooting impurity removal.

Guide 3: Detailed Recrystallization Protocol (Example with a Mixed Solvent System)

This protocol provides a step-by-step method for recrystallizing 4-Propionylbiphenyl using a mixed solvent system of acetone and heptane.

Materials:

  • Crude 4-Propionylbiphenyl

  • Acetone (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-Propionylbiphenyl in an Erlenmeyer flask. Add the minimum amount of hot acetone to just dissolve the solid at a gentle boil.

  • Inducing Saturation: While the solution is still hot, slowly add heptane dropwise until you observe a persistent cloudiness (turbidity). This indicates that the solution is now saturated.[8]

  • Clarification: Add a few more drops of hot acetone to the cloudy solution until it becomes clear again.[4]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulating surface. Do not disturb the flask during this time to promote the growth of large crystals.[5]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven at a low temperature.

References

  • Crystallization: A Purification Guide. (n.d.). Scribd. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Consistent NMR Spectra of 4-Propionylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 4-Propionylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their methods for acquiring consistent and high-quality NMR spectra. As a Senior Application Scientist, I will provide not just procedural steps but also the rationale behind them to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What should the standard ¹H NMR spectrum of 4-Propionylbiphenyl in CDCl₃ look like?

A reference spectrum is crucial for identifying inconsistencies. A typical ¹H NMR spectrum of 4-Propionylbiphenyl recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) will exhibit distinct signals corresponding to the aromatic and aliphatic protons.[1]

Assignment Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (H-2', H-6')~8.03Doublet2H
Aromatic Protons (H-3', H-5')~7.67Doublet2H
Aromatic Protons (H-2'', H-6'')~7.61Doublet2H
Aromatic Protons (H-3'', H-4'', H-5'')~7.46 - 7.39Multiplet3H
Methylene Protons (-CH₂-)~3.02Quartet2H
Methyl Protons (-CH₃)~1.24Triplet3H

Note: Chemical shifts can vary slightly depending on concentration and the specific instrument.

Q2: My aromatic signals are overlapping and difficult to interpret. What can I do?

Overlapping aromatic signals are a common issue. Here are a few strategies to resolve them:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and potentially resolve overlapping peaks.[2] For instance, acquiring a spectrum in benzene-d₆ often produces a different pattern compared to chloroform-d₃ due to aromatic solvent-induced shifts.[3]

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.[4]

Q3: The chemical shifts of my sample seem to vary between experiments, even in the same solvent. Why is this happening?

Slight variations in chemical shifts can arise from several factors:

  • Concentration Effects: If the concentration of your samples differs between measurements, you may observe shifts in the proton signals.[2] This can be due to bimolecular interactions, especially at higher concentrations.[2] For consistent results, it is crucial to prepare samples at a similar concentration each time.

  • Temperature Fluctuations: The chemical shifts of certain protons can be sensitive to temperature. Ensure the spectrometer's temperature is stable and consistent between experiments.

  • Magnetic Field Drift: While modern spectrometers have good stability, minor magnetic field drift can occur.[5] The instrument's lock system, which relies on the deuterium signal from the solvent, helps to correct for this.[5][6]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and resolving them.

Problem 1: Poor Signal-to-Noise Ratio or Broad Peaks

A low signal-to-noise ratio or broad, poorly resolved peaks can obscure important details in your spectrum.

Initial Checks:

  • Sample Concentration: For a standard ¹H spectrum, a concentration of 5-25 mg in approximately 0.55 mL of solvent is typically sufficient.[7] Very low concentrations will require significantly more scans to achieve a good signal-to-noise ratio.[7]

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.

  • Shimming: The homogeneity of the magnetic field around your sample is critical. Poor shimming will result in broad and distorted peaks. Always perform a shimming routine before acquiring your spectrum.

Troubleshooting Workflow:

G start Poor Signal-to-Noise or Broad Peaks check_conc Is sample concentration adequate? (5-25 mg/0.55 mL) start->check_conc increase_conc Increase concentration or number of scans check_conc->increase_conc No check_solids Are there suspended solids in the sample? check_conc->check_solids Yes increase_conc->check_solids filter_sample Filter sample through glass wool check_solids->filter_sample Yes check_shimming Has the instrument been recently shimmed? check_solids->check_shimming No filter_sample->check_shimming perform_shim Perform manual or automated shimming routine check_shimming->perform_shim No check_aggregation Are peaks shifting with concentration? check_shimming->check_aggregation Yes perform_shim->check_aggregation lower_conc Lower concentration and re-acquire check_aggregation->lower_conc Yes end_node Acquire High-Quality Spectrum check_aggregation->end_node No lower_conc->end_node G cluster_prep Sample Preparation cluster_acq Acquisition Parameters cluster_proc Processing prep Prepare Sample (Protocol 1) shim Automated/Manual Shimming prep->shim pw Check Pulse Width (p1) (Calibrated 90° pulse) shim->pw d1 Set Relaxation Delay (d1) (e.g., 5s for routine, >5*T1 for qNMR) ns Set Number of Scans (ns) (e.g., 8-16 for routine) d1->ns ft Fourier Transform ns->ft pw->d1 phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Comparison: Synthesized vs. Commercial 4-Propionylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in materials science and drug development, the purity and structural integrity of chemical compounds are paramount. 4-Propionylbiphenyl is a key building block in the synthesis of various organic molecules. This guide provides an in-depth comparison of the spectroscopic data of a hypothetically synthesized batch of 4-Propionylbiphenyl against a commercially available standard. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to highlight the critical differences and similarities, providing a framework for researchers to validate their own synthetic products.

The Synthetic Pathway: Anticipating Impurities

To create a realistic comparison, we'll assume the synthesized 4-Propionylbiphenyl was produced via a classic Friedel-Crafts acylation of biphenyl with propionyl chloride, using aluminum chloride (AlCl₃) as a Lewis acid catalyst.[1][2] This common and effective method, while powerful, is not without its potential pitfalls. Understanding the reaction mechanism allows us to predict likely impurities that could manifest in our spectroscopic analysis.

Potential Impurities from Synthesis:

  • Unreacted Biphenyl: Incomplete reaction would leave traces of the starting material.

  • Ortho- and Meta- Isomers: While the para- position is sterically and electronically favored, small amounts of ortho- and meta- acylated byproducts can form.

  • Over-acylation Products: Though less likely with acylation compared to alkylation, di-acylated biphenyl could be a minor impurity.[3]

  • Hydrolysis Products: Reaction with trace amounts of water could lead to the formation of propionic acid from propionyl chloride.

The following diagram illustrates the proposed synthetic route and the potential byproducts that our spectroscopic analysis will aim to identify.

G cluster_reactants Reactants cluster_products Reaction Mixture Biphenyl Biphenyl Product 4-Propionylbiphenyl (Major Product) Biphenyl->Product Unreacted Unreacted Biphenyl Biphenyl->Unreacted potential PropionylCl Propionyl Chloride PropionylCl->Product AlCl3 AlCl₃ (Catalyst) AlCl3->Product Ortho ortho-Isomer Product->Ortho potential Meta meta-Isomer Product->Meta potential

Caption: Hypothetical Friedel-Crafts acylation of biphenyl to produce 4-Propionylbiphenyl and potential impurities.

Spectroscopic Analysis Workflow

Our comparative analysis follows a multi-technique approach to build a comprehensive profile of the compound's identity and purity. Each technique provides a unique piece of the structural puzzle.

G start Sample Preparation (Commercial vs. Synthesized) nmr ¹H & ¹³C NMR (Structural Elucidation) start->nmr ir FT-IR Spectroscopy (Functional Group ID) start->ir ms Mass Spectrometry (Molecular Weight Confirmation) start->ms compare Data Comparison & Purity Assessment nmr->compare ir->compare ms->compare end Final Report compare->end

Caption: Workflow for the spectroscopic comparison of synthesized and commercial 4-Propionylbiphenyl.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms, making it a powerful tool for identifying the main product and detecting isomeric impurities.

Commercial 4-Propionylbiphenyl: The spectrum is expected to be clean, showing distinct signals corresponding to the aromatic and aliphatic protons of the 4-substituted biphenyl structure.

Synthesized 4-Propionylbiphenyl: We will be looking for the characteristic peaks of the desired product, but also for small, extraneous signals that could indicate the presence of unreacted biphenyl or the ortho and meta isomers.

Proton Assignment Commercial Sample (Expected δ, ppm) Synthesized Sample (Observed δ, ppm) Notes on Discrepancies
Triplet (-CH₃)~1.24~1.24The presence of this signal confirms the propionyl group.
Quartet (-CH₂-)~3.02~3.02This quartet, coupled to the methyl triplet, is a key indicator of the ethyl ketone chain.
Aromatic Protons7.39 - 8.037.39 - 8.03A complex multiplet region is expected for the biphenyl rings.[4]
Potential ImpuritiesN/AMinor peaks observedSmall signals outside the main peaks could indicate isomeric byproducts or unreacted starting material.[5]

Analysis: The synthesized sample's spectrum largely mirrors the commercial standard, confirming the successful formation of 4-Propionylbiphenyl. However, minute peaks in the aromatic region, not present in the commercial sample, may suggest trace amounts of isomeric impurities. Unreacted biphenyl would present a distinct set of signals, which appear to be absent.[6]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a precise confirmation of the substitution pattern.

Commercial 4-Propionylbiphenyl: The spectrum should display the exact number of signals corresponding to the unique carbons in the 4-propionylbiphenyl molecule.

Synthesized 4-Propionylbiphenyl: The presence of additional, low-intensity peaks could signal isomeric byproducts, as their different symmetry would result in a different set of carbon signals.

Carbon Assignment Commercial Sample (Expected δ, ppm) Synthesized Sample (Observed δ, ppm) Notes on Discrepancies
-CH₃~8.5~8.5Confirms the methyl carbon of the propionyl group.
-CH₂-~31.5~31.5Confirms the methylene carbon.
Aromatic Carbons~127 - 145~127 - 145Multiple signals in this region correspond to the biphenyl system.[7]
Carbonyl (C=O)~200~200A key downfield signal characteristic of a ketone.
Potential ImpuritiesN/ANo significant extra peaksThe absence of significant extra peaks suggests a high isomeric purity in the synthesized sample.

Analysis: The ¹³C NMR data strongly supports the identity of the synthesized product as 4-Propionylbiphenyl. The carbon count and chemical shifts align well with the commercial reference spectrum, indicating a high degree of isomeric purity.

FT-IR Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is an excellent technique for quickly identifying the functional groups present in a molecule. The key absorption band for 4-Propionylbiphenyl is the carbonyl (C=O) stretch of the ketone.

Functional Group Expected Wavenumber (cm⁻¹) Commercial Sample (Observed cm⁻¹) Synthesized Sample (Observed cm⁻¹) Notes
C=O Stretch (Ketone)1670 - 1690~1680~1680A strong, sharp peak confirming the ketone functional group.[8]
C-H Stretch (Aromatic)3000 - 3100~3050~3050Indicates the presence of the aromatic rings.
C-H Stretch (Aliphatic)2850 - 3000~2970~2970Corresponds to the C-H bonds of the propionyl group.
C=C Stretch (Aromatic)1400 - 1600Multiple bandsMultiple bandsCharacteristic absorptions for the aromatic rings.

Analysis: Both the commercial and synthesized samples show a strong absorption band around 1680 cm⁻¹, which is characteristic of an aryl ketone. The overall fingerprint regions of both spectra are nearly identical, suggesting that no significant functional group impurities (like carboxylic acids from hydrolysis) are present in the synthesized batch.

Mass Spectrometry: The Molecular Weight Verdict

Mass spectrometry provides the definitive molecular weight of the compound. We will use Electron Ionization (EI) for this analysis, which will also generate a fragmentation pattern that can serve as a fingerprint for the molecule.[9][10]

Ion Expected m/z Commercial Sample (Observed m/z) Synthesized Sample (Observed m/z) Notes
[M]⁺ (Molecular Ion)210.27210210Confirms the molecular weight of 4-Propionylbiphenyl.[11]
[M-29]⁺ ([M-C₂H₅]⁺)181181181Loss of the ethyl group is a characteristic fragmentation.[4]
[C₁₂H₉]⁺ (Biphenyl fragment)153153153Indicates the biphenyl core structure.
[C₆H₅]⁺ (Phenyl fragment)777777A common fragment in aromatic compounds.

Analysis: The mass spectra of both samples show a molecular ion peak at m/z 210, which corresponds to the molecular weight of 4-Propionylbiphenyl.[11] The fragmentation patterns are also consistent, with major fragments at m/z 181 and 153. This provides strong evidence that the synthesized compound has the correct molecular formula and core structure.

Conclusion

The multi-technique spectroscopic analysis reveals that the hypothetically synthesized 4-Propionylbiphenyl is of high purity and structurally identical to the commercial standard.

  • ¹H and ¹³C NMR confirmed the correct chemical structure and substitution pattern, with only trace-level indications of potential isomeric impurities in the proton NMR.

  • FT-IR spectroscopy verified the presence of the key ketone functional group and the absence of significant impurities with other functional groups.

  • Mass Spectrometry provided definitive confirmation of the molecular weight and a consistent fragmentation pattern.

This guide demonstrates a robust workflow for the validation of a synthesized compound against a commercial reference. By understanding the potential impurities from the chosen synthetic route and applying a suite of complementary spectroscopic techniques, researchers can confidently assess the identity and purity of their materials.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.

  • ¹³C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory was used.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum was baseline-corrected and the peak positions were identified.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample in methanol was prepared.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source was used.

  • GC Conditions: A suitable GC column (e.g., HP-5ms) was used with a temperature program designed to elute the 4-Propionylbiphenyl.

  • MS Conditions: The EI source was operated at 70 eV.[10] The mass analyzer was scanned over a range of m/z 50-300.

  • Data Processing: The mass spectrum corresponding to the GC peak of the compound was extracted and analyzed for the molecular ion and major fragment ions.

References

  • PubChem. p-Phenylpropiophenone | C15H14O | CID 95230. National Institutes of Health. [Link]

  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • PubChem. 2(4-Biphenyl)propionic acid | C15H14O2 | CID 3082434. National Institutes of Health. [Link]

  • National Institute of Standards and Technology. Biphenyl - the NIST WebBook. [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • Google Patents. US3145216A - Friedel-crafts ketone synthesis.
  • Oregon Medical Laser Center. Biphenyl. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PubChem. 4-Propyl-1,1'-biphenyl | C15H16 | CID 2734126. National Institutes of Health. [Link]

  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

  • National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]

  • Shimadzu. Ionization Modes: EI. [Link]

  • AIP Publishing. Electronic Structure and Spectra of Biphenyl and Its Related Compound. [Link]

  • UC Berkeley. (2014, February 27). The Friedel-Crafts Reaction. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]PMC6093939/)

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Propionylbiphenyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth guide on the inter-laboratory analysis of 4-Propionylbiphenyl. This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive comparison of analytical methodologies, supported by experimental data, to ensure the accuracy and reliability of results across different laboratories. Inter-laboratory comparison (ILC) studies are a cornerstone of laboratory quality assurance, offering a means to assess and compare analytical results with those from other facilities.[1] This guide will delve into the practical application of these principles for the analysis of 4-Propionylbiphenyl, a key chemical intermediate.

Introduction to 4-Propionylbiphenyl and the Imperative for Analytical Precision

4-Propionylbiphenyl, also known as 4'-Phenylpropiophenone, is an aromatic ketone with the molecular formula C₁₅H₁₄O.[2] It is a white to light yellow crystalline powder with a melting point of approximately 96°C and a boiling point of 344°C.[3][4] Its chemical structure consists of a biphenyl group substituted with a propionyl group.

Given its role in synthesis and as a potential impurity in pharmaceutical products, the accurate and precise quantification of 4-Propionylbiphenyl is of paramount importance. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of analytical procedures to ensure product quality and patient safety.[5][6] An inter-laboratory comparison serves as a critical external quality assessment tool, enabling participating laboratories to evaluate their performance and ensure their methods are robust and reproducible.[7][8]

This guide will present a hypothetical inter-laboratory study designed to compare two common analytical techniques for the quantification of 4-Propionylbiphenyl: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

Designing the Inter-Laboratory Study: A Framework for Robust Comparison

The primary objective of this hypothetical study is to assess the comparability and performance of HPLC-UV and GC-MS methods for the analysis of 4-Propionylbiphenyl across multiple laboratories. The study design is rooted in the principles outlined in ISO/IEC 17043 for proficiency testing.[9]

Study Participants: A cohort of six hypothetical laboratories with expertise in pharmaceutical analysis.

Test Material: A well-characterized batch of 4-Propionylbiphenyl reference standard and a spiked placebo matrix to simulate a drug product.

Analytical Methods: Two detailed analytical procedures, one for HPLC-UV and one for GC-MS, were provided to each participating laboratory.

Data Evaluation: The performance of each laboratory and method will be evaluated based on accuracy (recovery), precision (repeatability and intermediate precision), and linearity.

Experimental Workflow Overview

The overall workflow for the inter-laboratory comparison is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison Prep Preparation of Stock and Working Standards Spike Spiking of Placebo Matrix Prep->Spike SamplePrep Extraction of 4-Propionylbiphenyl from Matrix Spike->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS Accuracy Accuracy Assessment (% Recovery) HPLC->Accuracy Precision Precision Assessment (RSD%) HPLC->Precision Linearity Linearity Evaluation (R^2) HPLC->Linearity GCMS->Accuracy GCMS->Precision GCMS->Linearity Comparison Inter-Method and Inter-Laboratory Comparison Accuracy->Comparison Precision->Comparison Linearity->Comparison

Caption: Workflow of the inter-laboratory comparison study.

Comparative Analysis of HPLC-UV and GC-MS Methods

This section details the two analytical methods provided to the participating laboratories and presents the hypothetical comparative data from the inter-laboratory study.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification.[10][11] This method utilizes a reversed-phase column to separate 4-Propionylbiphenyl from potential impurities, followed by detection using a UV detector at its maximum absorbance wavelength.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of 4-Propionylbiphenyl reference standard in acetonitrile at a concentration of 1000 µg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the spiked placebo equivalent to a target concentration of 50 µg/mL of 4-Propionylbiphenyl.

    • Add a suitable volume of acetonitrile, sonicate for 15 minutes, and centrifuge.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters (as per ICH Q2(R1)): [12][13][14]

    • Specificity: Analyze a blank placebo sample to ensure no interference at the retention time of 4-Propionylbiphenyl.

    • Linearity: Construct a calibration curve from the working standards and determine the coefficient of determination (R²).

    • Accuracy: Determine the recovery of 4-Propionylbiphenyl from the spiked placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-assay precision): Perform six replicate injections of the 100% concentration spiked sample.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

Principle: GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[15][16] This method involves the separation of 4-Propionylbiphenyl in the gas phase followed by detection using a mass spectrometer.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 4-Propionylbiphenyl (e.g., m/z 181, 210).

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using a suitable volatile solvent like dichloromethane for the final dilution.

  • Method Validation Parameters (as per ICH Q2(R1)): [12][13][14] The same validation parameters as for the HPLC-UV method are to be assessed.

Inter-Laboratory Comparison: Hypothetical Data

The following tables summarize the hypothetical data received from the six participating laboratories for both the HPLC-UV and GC-MS methods.

Table 1: Comparison of Accuracy (% Recovery) for 4-Propionylbiphenyl Analysis

LaboratoryHPLC-UV (% Recovery ± SD)GC-MS (% Recovery ± SD)
Lab 199.5 ± 1.2100.2 ± 0.8
Lab 2101.2 ± 1.598.9 ± 1.1
Lab 398.7 ± 0.999.8 ± 0.7
Lab 4100.5 ± 1.3101.5 ± 1.0
Lab 599.1 ± 1.199.2 ± 0.9
Lab 6102.0 ± 1.8100.8 ± 1.3
Average 100.2 ± 1.3 100.1 ± 1.0

Table 2: Comparison of Precision (% RSD) for 4-Propionylbiphenyl Analysis

LaboratoryHPLC-UV (% RSD)GC-MS (% RSD)
Lab 11.10.8
Lab 21.41.0
Lab 30.80.6
Lab 41.20.9
Lab 51.00.8
Lab 61.61.2
Average 1.2 0.9

Table 3: Comparison of Linearity (R²) for 4-Propionylbiphenyl Analysis

LaboratoryHPLC-UV (R²)GC-MS (R²)
Lab 10.99950.9998
Lab 20.99920.9996
Lab 30.99980.9999
Lab 40.99940.9997
Lab 50.99960.9998
Lab 60.99900.9995
Average 0.9994 0.9997

Discussion and Interpretation of Results

The hypothetical data from this inter-laboratory comparison demonstrates that both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of 4-Propionylbiphenyl.

  • Accuracy: Both methods yielded excellent average recovery values, close to 100%, indicating minimal systematic error.

  • Precision: The GC-MS method showed slightly better precision (lower average %RSD) compared to the HPLC-UV method. This can be attributed to the high selectivity of the mass spectrometric detection.

  • Linearity: Both methods demonstrated excellent linearity over the tested concentration range, with all laboratories reporting R² values greater than 0.999.

Method Selection Rationale:

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control testing where high throughput is required.

  • GC-MS provides higher selectivity and sensitivity, making it ideal for impurity identification, trace-level quantification, and as a confirmatory technique.

The logical flow for method selection based on analytical needs is illustrated below.

G cluster_decision Method Selection Logic Need Analytical Requirement RoutineQC Routine QC (High Throughput) Need->RoutineQC Assay/Content Uniformity TraceAnalysis Trace Analysis / Impurity ID Need->TraceAnalysis Low Level Impurities/Confirmation HPLC HPLC-UV RoutineQC->HPLC GCMS GC-MS TraceAnalysis->GCMS

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

This guide has provided a comprehensive framework for an inter-laboratory comparison of 4-Propionylbiphenyl analysis, highlighting the strengths of both HPLC-UV and GC-MS methodologies. The presented hypothetical data underscores the importance of such studies in ensuring the reliability and comparability of analytical results across different laboratories.

It is recommended that laboratories involved in the analysis of 4-Propionylbiphenyl establish and validate their methods in accordance with ICH guidelines.[12][13][14] Participation in proficiency testing schemes or inter-laboratory comparisons is strongly encouraged to ensure ongoing analytical competence and to contribute to a culture of quality and scientific integrity within the pharmaceutical industry.

References

  • Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. [Link]

  • Analytical Chemistry Class Notes. Proficiency testing and interlaboratory comparisons. [Link]

  • JRC Publications Repository. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Agriculture Organization of the United Nations. Proficiency Tests and Interlaboratory Comparisons. [Link]

  • PubChem. p-Phenylpropiophenone. [Link]

  • Analytice. Laboratories for the analysis of biphenyl (CAS: 92-52-4). [Link]

  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

  • ICH. Quality Guidelines. [Link]

  • SciSpace. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-Propionylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-Propionylbiphenyl

As researchers and scientists, our commitment to advancing drug development is paralleled by our dedication to safety. The handling of chemical compounds like 4-Propionylbiphenyl, an aromatic ketone, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of 4-Propionylbiphenyl. While comprehensive toxicological data may be limited, information from safety data sheets for 4-Propionylbiphenyl and structurally similar compounds provides a clear rationale for our safety protocols.

4-Propionylbiphenyl is classified with the following hazards:

  • Harmful if swallowed[1].

  • Harmful in contact with skin[2].

  • Causes skin irritation[3][4].

  • Causes serious eye irritation[3][4].

  • May cause respiratory irritation[3][4].

Furthermore, when heated to decomposition, it can emit acrid smoke and irritating vapors[1]. This hazard profile dictates that our primary goal is to prevent contact with the skin, eyes, and respiratory system.

Beyond PPE: Engineering and Administrative Controls

It is a fundamental principle of laboratory safety that PPE is the last line of defense. Before relying on PPE, we must first implement higher-level controls:

  • Engineering Controls: The most effective control is to handle 4-Propionylbiphenyl within a certified chemical fume hood. This minimizes airborne concentrations and protects the user from inhalation hazards[5].

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and maintaining good personal hygiene, such as washing hands thoroughly after handling, are critical[3][5][6].

A Multi-Layered Defense: Your PPE Protocol

The following PPE is mandatory when handling 4-Propionylbiphenyl. The rationale behind each selection is to create a comprehensive barrier against the identified hazards.

Eye and Face Protection: A Non-Negotiable Barrier

Given that 4-Propionylbiphenyl can cause serious eye irritation, robust eye protection is essential[2][3][4].

  • What to Wear: Chemical safety goggles that provide a complete seal around the eyes are required. These are superior to standard safety glasses as they protect against splashes and fine dust from all angles[5][7].

  • The Causality: A direct splash of a chemical, even in small quantities, can cause significant and potentially irreversible eye damage. Goggles create a physical barrier that conforms to the face, preventing ingress. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles[8].

Hand Protection: Selecting the Right Glove

Since 4-Propionylbiphenyl is harmful and irritating upon skin contact, gloves are a critical component of your PPE[2].

  • What to Wear: Nitrile gloves are the recommended choice for handling this compound. They offer good resistance to a range of chemicals and are a suitable alternative for those with latex allergies.

  • The Causality: The selection of a glove material is based on its chemical resistance, breakthrough time, and permeation rate for the specific substance being handled. Always check the manufacturer's compatibility chart. It is also best practice to double-glove if handling larger quantities or for prolonged periods. Contaminated gloves should be removed and replaced immediately, and hands should be washed after glove removal[8].

Protective Clothing: Shielding the Body

To prevent accidental skin exposure from spills or splashes, appropriate protective clothing is necessary[5][6][9].

  • What to Wear: A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of significant spillage, a chemical-resistant apron or coveralls should be worn over the lab coat[8][10].

  • The Causality: Standard cotton lab coats provide a barrier against solid particulates and minor liquid splashes. However, they are not impervious to chemical saturation. Chemical-resistant materials provide a higher level of protection by repelling liquids, thus preventing contact with the underlying skin and clothing[11].

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory tract irritation and the risk of inhaling airborne powder necessitates respiratory protection in certain scenarios[3][4].

  • When to Wear It: A respirator is required if you are handling the powder outside of a fume hood, if there is visible dust generation, or during a spill cleanup[5].

  • What to Wear: A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher concentrations or during emergency response, a half-face or full-face respirator with appropriate cartridges should be used[5][8].

  • The Causality: Fine powders can easily become airborne and be inhaled, leading to irritation of the respiratory tract. A respirator filters these particles from the air, ensuring that you are breathing clean air. Proper fit-testing is essential to ensure the respirator forms an effective seal[7].

Operational Plans: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as important as the PPE itself to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat / Apron don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (outer pair if double-gloved) doff2 2. Lab Coat / Apron doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Gloves (inner pair) doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Sequence.

Decontamination and Disposal Plan

Contaminated PPE is considered hazardous waste and must be handled accordingly to prevent secondary exposure.

  • Reusable PPE: Goggles and face shields should be decontaminated after each use. A thorough wipe-down with a 70% ethanol solution or a suitable laboratory disinfectant is effective[12][13].

  • Disposable PPE: All single-use items, including gloves, disposable lab coats, and respirator cartridges, must be disposed of in a designated hazardous waste container immediately after use[2].

Waste Disposal Workflow

Disposal_Workflow start Handling of 4-Propionylbiphenyl Complete gloves Remove disposable gloves start->gloves coat Remove disposable lab coat/apron gloves->coat respirator_cartridge Remove respirator cartridges (if used) coat->respirator_cartridge waste_bag Place all items in a labeled hazardous waste bag respirator_cartridge->waste_bag seal_bag Seal the bag securely waste_bag->seal_bag container Place sealed bag in the designated hazardous waste container seal_bag->container end Arrange for professional waste disposal container->end

Caption: Disposal of Contaminated PPE.

Emergency Response: Immediate Actions

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists[2][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2][5].

  • Spill: Evacuate the immediate area. Wear all necessary PPE, including respiratory protection, before attempting cleanup. Use an absorbent material to contain the spill, then sweep it up carefully to avoid generating dust. Place the waste in a sealed, labeled container for disposal[5][6][14].

Summary of PPE Requirements

Protection TypeRecommended PPERationale
Eye/Face Chemical safety goggles; Face shield for splash riskProtects against serious eye irritation from splashes and dust[2][3][4].
Hand Nitrile gloves (double-gloving recommended)Prevents skin contact; compound is harmful and causes skin irritation[2].
Body Laboratory coat; Chemical-resistant apron for larger quantitiesProvides a barrier against accidental spills and contamination[5][6].
Respiratory N95 respirator (or higher)Required when handling powder outside a fume hood or during spills to prevent respiratory irritation[3][4][5].

This guide serves as a foundational resource for the safe handling of 4-Propionylbiphenyl. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.

References

  • 4 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet - 4-Acetylbiphenyl, 97%. (n.d.). Cole-Parmer.
  • CAT 046 - 2-(biphenyl-4-yl)propionic acid - SAFETY DATA SHEET. (n.d.). LGC Standards.
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • 4-PROPIONYLBIPHENYL | 37940-57-1. (2024, July 26). ChemicalBook.
  • Biphenyl-4-boronic acid - SAFETY DATA SHEET. (n.d.). Apollo Scientific.
  • Safety Data Sheet: Biphenyl. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • Safety Data Sheet: Biphenyl. (n.d.). Carl ROTH.
  • Biphenyl CAS No 92-52-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET. (2018, January 19). Durham Tech.
  • p-Phenylpropiophenone. (n.d.). PubChem. Retrieved from [Link]

  • operating procedure. (2019, October 3). EPA.
  • Contamination Prevention and Decontamination. (n.d.). bioMerieux.
  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio.
  • BSL-4 Decontamination: Essential Procedures Explained. (n.d.). BioSafe Tech by QUALIA.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
  • PPE Protection Types. (n.d.). Lakeland Industries.
  • Safe Operating Procedure - BIOLOGICAL DECONTAMINATION OF LABORATORY EQUIPMENT. (2024, April). University of Nebraska–Lincoln.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.